Product packaging for Ezatiostat(Cat. No.:CAS No. 168682-53-9)

Ezatiostat

カタログ番号: B549236
CAS番号: 168682-53-9
分子量: 529.6 g/mol
InChIキー: GWEJFLVSOGNLSS-WPFOTENUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ezatiostat (also known as TLK199, TER199; brand name Telintra) is a glutathione analog and a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1) . Its primary research value lies in its unique mechanism of action as a myelostimulant. By binding to and inhibiting GSTP1-1, this compound indirectly activates the Jun-N-terminal kinase (JNK) signaling pathway . This activation promotes the growth, differentiation, and maturation of hematopoietic progenitor cells, which are precursors to white blood cells, red blood cells, and platelets . This mechanism has made this compound a compound of significant interest in research areas such as myelodysplastic syndrome (MDS), a pre-leukemic condition characterized by inadequate blood cell production by the bone marrow . It has also been investigated for its potential to counteract the cytopenic side effects of standard chemotherapeutic drugs . In vitro studies show that this compound can trigger apoptosis in leukemic cells and induce differentiation of granulocytes and monocytes . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N3O6S B549236 Ezatiostat CAS No. 168682-53-9

特性

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168592
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168682-53-9
Record name Ezatiostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezatiostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ezatiostat in Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ezatiostat (Telintra®, TLK199) is a novel, first-in-class investigational drug agent designed to stimulate the proliferation and differentiation of hematopoietic progenitors. As a tripeptide analog of glutathione, its mechanism centers on the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme often overexpressed in malignant cells and a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. By disrupting the inhibitory interaction between GSTP1-1 and JNK, this compound leads to the activation of downstream pathways that promote normal hematopoiesis, offering a targeted therapeutic strategy for conditions characterized by bone marrow failure, such as Myelodysplastic Syndromes (MDS). This document provides a detailed overview of its molecular mechanism, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Molecular Mechanism of Action

This compound's therapeutic activity is initiated through a multi-step intracellular process, beginning with its conversion from a prodrug to its active metabolites and culminating in the modulation of gene transcription.

Prodrug Metabolism

This compound is administered as an orally bioavailable diethyl ester prodrug. Intracellularly, it undergoes hydrolysis by esterases to be converted into its active metabolites. The primary active metabolite responsible for its therapeutic effect is the diacid form, TLK117, which is a direct inhibitor of GSTP1-1.

Ezatiostat_Metabolism Figure 1: Metabolism of this compound Prodrug This compound This compound (Prodrug, Diethyl Ester) Metabolites Active Metabolites (e.g., TLK117, Diacid) This compound->Metabolites Intracellular Esterases

Figure 1: Metabolism of this compound Prodrug
Core Signaling Pathway: GSTP1-1 Inhibition and JNK Activation

The central mechanism of this compound involves the targeted inhibition of GSTP1-1.

  • GSTP1-1 as a JNK Inhibitor: In hematopoietic cells, particularly under unstressed conditions, GSTP1-1 exists in a protein-protein complex with JNK, a critical member of the mitogen-activated protein kinase (MAPK) family. This binding sequesters JNK and suppresses its kinase activity.

  • Disruption of the GSTP1-1/JNK Complex: The active metabolite of this compound, TLK117, selectively binds to GSTP1-1. This binding induces a conformational change in GSTP1-1, causing it to dissociate from JNK.

  • JNK Activation and Downstream Signaling: The release of JNK from its inhibitory complex allows it to become activated via phosphorylation. Activated JNK then phosphorylates its primary downstream target, the transcription factor c-Jun.

  • Nuclear Translocation and Gene Transcription: Phosphorylated c-Jun translocates to the nucleus, where it binds to DNA and promotes the transcription of genes essential for cellular proliferation, differentiation, and maturation of hematopoietic progenitor cells. This process helps to overcome the block in differentiation (ineffective hematopoiesis) that is a hallmark of MDS.

In addition to the JNK pathway, some studies suggest that this compound may also activate the ERK1/ERK2 signaling pathways, which could contribute to its proliferative effects. The therapeutic action is context-dependent, promoting the growth and maturation of normal myeloid progenitors while inducing apoptosis in certain malignant cell lines.

Ezatiostat_Signaling_Pathway Figure 2: Core Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Active Metabolite TLK117) GSTP1 GSTP1-1 This compound->GSTP1 Binds to & Inhibits Complex GSTP1-1 / JNK Inhibitory Complex GSTP1->Complex JNK JNK (Inactive) JNK_Active JNK-P (Active) JNK->JNK_Active Phosphorylation JNK->Complex cJun c-Jun JNK_Active->cJun Phosphorylates cJun_P c-Jun-P cJun->cJun_P cJun_P_Nuc c-Jun-P cJun_P->cJun_P_Nuc Translocation Complex->JNK Dissociation Genes Target Genes cJun_P_Nuc->Genes Activates Transcription Response Hematopoietic Progenitor Proliferation & Differentiation Genes->Response

Figure 2: Core Signaling Pathway of this compound

Quantitative Data Summary

The clinical efficacy of this compound has been evaluated in several studies involving patients with MDS. The data below summarizes key findings from these trials.

Table 1: Summary of Hematologic Improvement (HI) in MDS Patients Treated with this compound
Clinical Study & FormulationPatient PopulationDose / ScheduleHI-Erythroid (HI-E)HI-Neutrophil (HI-N)HI-Platelet (HI-P)Trilineage ResponseReference
Phase 1-2a (IV Liposomal)54 MDS Patients50-600 mg/m² (IV) on Days 1-5 of a 14 or 21-day cycle24% (9 of 38)42% (11 of 26)50% (12 of 24)25% (4 of 16)
Phase 1 (Oral Tablets)45 Low to Int-2 Risk MDS200-6000 mg/day (Oral) on Days 1-7 of a 21-day cycleData included in overall HIData included in overall HIData included in overall HI1 Complete Cytogenetic Response, 3 Bilineage Responses
Phase 1 (Oral Combination)19 Non-del(5q) Low to Int-1 Risk MDS2000 mg/day this compound + 10 mg/day Lenalidomide40% (4 of 10)33% (1 of 3)60% (3 of 5)33% (1 of 3 with pancytopenia)

HI responses were defined by International Working Group (IWG) criteria.

Table 2: Common Treatment-Related Adverse Events (Grade 1-2)
Adverse EventPhase 1-2a (IV)Phase 1 (Oral)Phase 1 (Oral Combo)
Nausea15%56% (G1), 9% (G2)Reported
Diarrhea7%36% (G1), 7% (G2)Reported
VomitingNot specified24% (G1), 7% (G2)Reported
Fatigue13%Not specifiedReported
Flushing19%Not applicableNot applicable
Chills11%Not applicableNot applicable
Back Pain15%Not applicableNot applicable

Key Experimental Protocols

The mechanism of this compound has been elucidated through a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay

This assay measures the ability of hematopoietic progenitors from bone marrow to proliferate and differentiate into colonies of mature cells in response to this compound.

CFU_Workflow Figure 3: Experimental Workflow for CFU Assay Start Isolate Bone Marrow Mononuclear Cells (BMMCs) Plating Plate BMMCs in Semi-Solid Medium (e.g., MethoCult™) Start->Plating Treatment Add this compound (or vehicle control) to cultures Plating->Treatment Incubation Incubate for 14 days (37°C, 5% CO2) Treatment->Incubation Counting Identify and Count Colonies (BFU-E, CFU-GM, CFU-GEMM) using inverted microscope Incubation->Counting End Compare Colony Numbers between Treated vs. Control Counting->End

Figure 3: Experimental Workflow for CFU Assay

Protocol:

  • Cell Isolation: Isolate bone marrow mononuclear cells (BMMCs) from human donors or animal models using Ficoll-Paque density gradient centrifugation.

  • Plating: Resuspend BMMCs in Iscove's Modified Dulbecco's Medium (IMDM). Mix the cell suspension with MethoCult™ medium (e.g., H4434 Classic) containing recombinant cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to a final plating concentration of 1 x 10⁵ cells/mL.

  • Treatment: Add this compound (dissolved in a suitable vehicle like DMSO) to the cell/MethoCult™ mixture at various concentrations. Include a vehicle-only control.

  • Culture: Dispense 1.1 mL of the final mixture into 35 mm culture dishes. Place the dishes in a larger petri dish with sterile water to maintain humidity.

  • Incubation: Incubate the cultures for 14 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Analysis: After incubation, identify and enumerate colonies based on their morphology using an inverted microscope. Classify them as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).

JNK Activation Assay via Western Blot

This protocol details the detection of increased JNK phosphorylation in hematopoietic cells following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture a hematopoietic cell line (e.g., HL-60) or primary BMMCs to a density of 1-2 x 10⁶ cells/mL. Treat cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK, p-Thr183/p-Tyr185).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total JNK to confirm equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ) and express JNK activation as the ratio of p-JNK to total JNK.

Apoptosis Assay in HL-60 Cells via Flow Cytometry

This assay is used to quantify the pro-apoptotic effect of this compound on malignant cells.

Protocol:

  • Cell Culture and Treatment: Seed human promyelocytic leukemia (HL-60) cells at a density of 0.5 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound for 24 to 48 hours. Include an untreated control and a positive control for apoptosis (e.g., camptothecin).

  • Cell Staining:

    • Harvest approximately 1 x 10⁵ cells per sample by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Ezatiostat (TLK199): A Technical Guide to JNK Signaling Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezatiostat (formerly known as TLK199 and Telintra®) is a novel glutathione analog prodrug that acts as a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] Its mechanism of action involves the disruption of the inhibitory complex between GSTP1-1 and c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling pathway.[2][3] This activation promotes the proliferation and differentiation of normal hematopoietic progenitor cells while inducing apoptosis in malignant cells.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: GSTP1-1 Inhibition and JNK Activation

This compound is administered as a diethyl ester prodrug, which is metabolized intracellularly by esterases to its active diacid metabolite, TLK117.[1][2] The primary molecular target of TLK117 is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in various cancers.[2]

Under normal physiological conditions, GSTP1-1 binds directly to c-Jun N-terminal kinase (JNK), a key member of the mitogen-activated protein kinase (MAPK) family, thereby inhibiting its activity.[2][4] This interaction is a crucial regulatory mechanism for cellular processes such as proliferation, differentiation, and apoptosis.[2][4]

The active metabolite of this compound, TLK117, selectively binds to GSTP1-1. This binding event induces a conformational change in GSTP1-1, leading to the dissociation of the GSTP1-1/JNK complex.[1][2] The release from this inhibitory complex allows for the phosphorylation and subsequent activation of JNK.[3] Activated JNK then phosphorylates its downstream target, the transcription factor c-Jun.[2][5] Phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that regulate the growth and maturation of hematopoietic progenitors.[2][5] In the context of myelodysplastic syndromes (MDS), this cascade of events helps to overcome the block in differentiation that is characteristic of the disease.[2]

Novel analogs of this compound have also been shown to interfere with the binding of GSTP1 to all three major MAP kinases: JNK, ERK, and p38.[6]

Ezatiostat_JNK_Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus This compound This compound (TLK199) (Prodrug) TLK117 TLK117 (Active Metabolite) This compound->TLK117 Esterase Action GSTP1_JNK GSTP1-1 :: JNK (Inactive Complex) TLK117->GSTP1_JNK Inhibition GSTP1 GSTP1-1 GSTP1_JNK->GSTP1 Dissociation JNK JNK (Inactive) GSTP1_JNK->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun Phosphorylates pcJun p-c-Jun cJun->pcJun Transcription Transcription of Growth & Differentiation Genes pcJun->Transcription Translocation Upstream_JNK_Regulation Stress Cellular Stress (e.g., TNF-α, ROS) TRAF2 TRAF2 Stress->TRAF2 ASK1 ASK1 TRAF2->ASK1 Activates JNK_p38 JNK / p38 Activation ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis GSTP1 GSTP1-1 GSTP1->TRAF2 Inhibits This compound This compound (via TLK117) This compound->GSTP1 Inhibits JNK_Assay_Workflow start 1. Cell Treatment & Lysis - Treat cells with this compound or control. - Lyse cells in ice-cold Extraction Buffer. ip 2. JNK Immunoprecipitation - Add JNK antibody to lysate. - Add Protein A/G beads to capture complex. start->ip wash 3. Wash Beads - Wash beads 2x with Extraction Buffer. - Wash beads 1x with Kinase Assay Buffer. ip->wash kinase 4. In Vitro Kinase Assay - Resuspend beads in Kinase Buffer. - Add c-Jun protein & ATP. - Incubate at 30°C. wash->kinase sds 5. SDS-PAGE - Boil samples in SDS buffer. - Load supernatant onto SDS-PAGE gel. kinase->sds blot 6. Western Blot - Transfer proteins to PVDF membrane. - Probe with anti-Phospho-c-Jun antibody. sds->blot detect 7. Detection - Add HRP-conjugated secondary antibody. - Visualize with chemiluminescence. blot->detect

References

Ezatiostat's Impact on Myeloid Precursor Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezatiostat, a novel glutathione S-transferase P1-1 (GSTP1-1) inhibitor, has demonstrated significant potential in the treatment of myelodysplastic syndromes (MDS) by promoting the proliferation and differentiation of myeloid precursor cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data from clinical studies, detailed experimental protocols for assessing its cellular effects, and a visual representation of the key signaling pathways involved.

Introduction

Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias. This compound (formerly known as TLK199) is a glutathione analog prodrug that is intracellularly converted to its active metabolite, which selectively inhibits GSTP1-1.[1] This inhibition triggers a cascade of downstream signaling events, primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately stimulating the growth and maturation of hematopoietic progenitors.[2][3] This guide will explore the molecular mechanisms and cellular consequences of this compound treatment on myeloid precursor cells.

Mechanism of Action: GSTP1-1 Inhibition and JNK Pathway Activation

This compound's primary mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells and known to play a role in cellular stress responses. In normal hematopoietic cells, GSTP1-1 binds to and inhibits JNK, a key regulator of cellular proliferation, differentiation, and apoptosis.

This compound, after being metabolized to its active form, binds to GSTP1-1, causing its dissociation from JNK.[2] This dissociation leads to the activation of the JNK signaling cascade. Activated JNK then phosphorylates a number of downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun translocates to the nucleus and promotes the transcription of genes involved in the growth and differentiation of myeloid progenitor cells.[4] This targeted activation of the JNK pathway is central to this compound's therapeutic effect in stimulating hematopoiesis.

Quantitative Data on the Effects of this compound

The clinical efficacy of this compound has been evaluated in several studies, primarily in patients with myelodysplastic syndromes. The following tables summarize the key quantitative findings related to hematologic improvement, which serves as a surrogate measure for the proliferation and differentiation of myeloid precursor cells. Preclinical data on the direct dose-dependent effects on myeloid cell line proliferation (e.g., IC50 values) and colony formation are not extensively available in the public domain.

Clinical Trial Phase Patient Population Dosage Hematologic Improvement - Neutrophils (HI-N) Hematologic Improvement - Platelets (HI-P) Hematologic Improvement - Erythroid (HI-E) Multilineage Response Reference
Phase 1/2a (IV)Myelodysplastic Syndrome (MDS)50-600 mg/m²42% (11/26)50% (12/24)24% (9/38)25% (4/16 with trilineage cytopenia)[4]
Phase 1 (Oral)Low to Intermediate-2 Risk MDS200-6000 mg/day---17 Hematologic Improvement (HI) responses observed[5]

Table 1: Summary of Hematologic Improvement in Patients with Myelodysplastic Syndrome Treated with this compound.

Cell Line Assay Parameter Value Reference
HL-60 (Human Promyelocytic Leukemia)Development of ResistanceConcentration for ResistanceCells made tenfold resistant to this compound[3]

Table 2: In Vitro Data on this compound in a Myeloid Cell Line.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the effect of this compound on myeloid precursor cell proliferation, differentiation, and apoptosis.

Colony-Forming Unit (CFU) Assay

This assay is the gold standard for evaluating the proliferation and differentiation potential of hematopoietic progenitor cells in vitro.

Objective: To quantify the number and types of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid) formed from bone marrow or peripheral blood mononuclear cells in the presence of this compound.

Materials:

  • Bone marrow or peripheral blood mononuclear cells

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal bovine serum (FBS)

  • MethoCult™ medium (e.g., H4434 Classic) containing cytokines (e.g., SCF, GM-CSF, IL-3, EPO)

  • This compound (various concentrations)

  • 35 mm culture dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with IMDM supplemented with 2% FBS.

  • Resuspend the cells in IMDM and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).

  • Add the cell suspension and various concentrations of this compound to the MethoCult™ medium. Vortex gently to mix thoroughly.

  • Dispense 1.1 mL of the cell-containing MethoCult™ mixture into each 35 mm culture dish using a syringe with a blunt-end needle to avoid air bubbles.

  • Gently tilt the dish to ensure an even distribution of the medium.

  • Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.

  • After 14 days, score the colonies under an inverted microscope based on their morphology and size. Colonies are typically defined as containing ≥40 cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Objective: To determine the percentage of apoptotic cells in a myeloid cell population following treatment with this compound.

Materials:

  • Myeloid cell line (e.g., HL-60)

  • This compound (various concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed myeloid cells in a culture plate at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess the effect of this compound on the cell cycle progression of myeloid precursor cells.

Materials:

  • Myeloid cell line (e.g., HL-60)

  • This compound (various concentrations)

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture myeloid cells with and without various concentrations of this compound for the desired duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and the workflows for the experimental protocols described above.

Ezatiostat_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound (Prodrug) Ezatiostat_active Active Metabolite This compound->Ezatiostat_active Metabolism GSTP1 GSTP1-1 Ezatiostat_active->GSTP1 Inhibits JNK JNK GSTP1->JNK Inhibits cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun p_cJun_nuc p-c-Jun p_cJun->p_cJun_nuc Translocation Genes Target Genes (e.g., for proliferation, differentiation) p_cJun_nuc->Genes Activates Transcription Proliferation Myeloid Precursor Cell Proliferation Genes->Proliferation Differentiation Myeloid Precursor Cell Differentiation Genes->Differentiation

This compound's mechanism of action.

CFU_Assay_Workflow start Isolate Mononuclear Cells (Bone Marrow or Peripheral Blood) wash1 Wash Cells with IMDM start->wash1 count Cell Count and Viability wash1->count prepare Prepare Cell Suspension with This compound and MethoCult™ count->prepare plate Plate in 35 mm Dishes prepare->plate incubate Incubate for 14 Days (37°C, 5% CO₂) plate->incubate score Score Colonies (CFU-GM, BFU-E, etc.) incubate->score end Quantify Progenitor Cells score->end

Colony-Forming Unit (CFU) assay workflow.

Apoptosis_Assay_Workflow start Treat Myeloid Cells with this compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Annexin V apoptosis assay workflow.

Cell_Cycle_Assay_Workflow start Treat Myeloid Cells with this compound harvest Harvest and Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash_fix Wash to Remove Ethanol fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Cell cycle analysis workflow.

Conclusion

This compound represents a promising therapeutic agent for myelodysplastic syndromes, with a unique mechanism of action that promotes the proliferation and differentiation of myeloid precursor cells. By inhibiting GSTP1-1 and subsequently activating the JNK signaling pathway, this compound effectively stimulates hematopoiesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting similar pathways in the context of hematological disorders. Further preclinical studies are warranted to fully elucidate the dose-dependent effects of this compound on specific myeloid progenitor populations and to further refine its therapeutic application.

References

An In-depth Technical Guide to Ezatiostat-Induced Apoptosis in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezatiostat (also known as TLK199) is a novel glutathione analog that functions as a prodrug, targeting the enzyme Glutathione S-transferase P1-1 (GSTP1-1). In various leukemia cell lines, this compound demonstrates a potent ability to induce programmed cell death, or apoptosis. The core mechanism involves the inhibition of GSTP1-1, which normally sequesters and inactivates c-Jun N-terminal kinase (JNK), a critical stress-activated protein kinase. By disrupting the GSTP1-JNK complex, this compound triggers the activation of JNK, initiating a downstream signaling cascade that culminates in the activation of the intrinsic mitochondrial apoptotic pathway. This guide provides a detailed overview of the signaling pathways, quantitative data on cellular effects, and comprehensive protocols for key experiments relevant to the study of this compound in leukemia models.

Core Mechanism of Action: GSTP1-1 Inhibition and JNK Activation

This compound is a tripeptide glutathione analog designed for oral activity.[1] Its primary intracellular target is GSTP1-1, an enzyme often overexpressed in cancer cells and implicated in drug resistance.[2] In non-stressed cells, GSTP1-1 binds directly to JNK, forming an inhibitory complex that keeps the kinase in an inactive state.[3][4]

This compound functions by competitively inhibiting GSTP1-1. This leads to the dissociation of the GSTP1-1/JNK complex, freeing JNK to become activated through dual phosphorylation on threonine and tyrosine residues (Thr183/Tyr185).[1][3] This activation of the JNK signaling pathway is the pivotal event that initiates the apoptotic cascade in leukemia cells.[1][2] The therapeutic action of this compound, therefore, includes both the stimulation of normal myeloid progenitors and the induction of apoptosis in the malignant clone.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ezatiostat_ext This compound (Prodrug) This compound This compound (Active) Ezatiostat_ext->this compound Intracellular Uptake & Activation GSTP1_JNK GSTP1-JNK Complex (Inactive) This compound->GSTP1_JNK Inhibits GSTP1 GSTP1 GSTP1_JNK->GSTP1 Dissociates JNK JNK (Inactive) GSTP1_JNK->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis

Caption: Core mechanism of this compound action.

Key Signaling Pathways in this compound-Induced Apoptosis

The activation of JNK by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a sequence of intracellular events that lead to caspase activation and cell death, independent of death receptor signaling.

  • Mitochondrial Disruption: Activated JNK signaling leads to the loss of mitochondrial membrane potential (ΔΨm). This is a critical early event in the intrinsic apoptotic pathway.

  • Caspase Cascade Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytosol. This, in turn, leads to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.

  • Execution of Apoptosis: Caspase-3 is the primary executioner caspase. Its activation leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. Studies in HL-60 cells confirm that this compound-induced apoptosis can be blocked by a pan-caspase inhibitor, underscoring the caspase-dependent nature of this process.

G cluster_0 Upstream Signal cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Apoptotic Execution pJNK Activated JNK Mito Loss of Mitochondrial Membrane Potential pJNK->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation PARP->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Downstream intrinsic apoptosis pathway.

Data Presentation: Effects of this compound on Leukemia Cells

Quantitative analysis reveals a dose-dependent effect of this compound on the viability and apoptosis of various leukemia cell lines. The human promyelocytic leukemia cell line, HL-60, has been frequently used as a model system.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

Cell LineAssay TypeThis compound ConcentrationResultCitation
HL-60Cell Viability (IC50)~25 µM (inferred)50% inhibition of cell growth.[1]
HL-60Apoptosis2.5 µM - 50 µMInduction of apoptosis.[1]
TF-1ApoptosisNot SpecifiedInduction of apoptosis.
LLC-SDApoptosis (Annexin V)5 µMIncreased apoptosis, especially in combination with cisplatin.[5]

Table 2: Modulation of Key Apoptotic Proteins by this compound

Cell LineProteinChange ObservedMethod of DetectionCitation
Not SpecifiedJNKIncreased Phosphorylation (Activation)Western Blot[3]
Not Specifiedc-JunIncreased PhosphorylationWestern Blot / Kinase Assay[4]
Jurkat T CellsCaspase-9ActivationNot Specified[6]
Jurkat T CellsCaspase-3ActivationNot Specified[6]
Jurkat T CellsPARPDegradation (Cleavage)Western Blot[6]

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the effects of this compound.

Cell Culture of Leukemia Suspension Cells (e.g., HL-60)
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Culture HL-60 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium to the desired seeding density.

Cell Viability Assessment (XTT Assay)
  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's protocol (e.g., 1 mL of coupling reagent per 6 mL of XTT reagent).[7]

  • Assay Development: Add 50-70 µL of the prepared XTT working solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange formazan product develops.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be read to correct for background.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Apoptosis Quantification (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Transfer the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for JNK Activation and PARP Cleavage
  • Protein Extraction: After treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-cleaved PARP, anti-GAPDH).

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

G cluster_endpoints Analytical Endpoints cluster_analysis Data Analysis start Start: Leukemia Cell Culture (e.g., HL-60) treat Treat cells with this compound (various concentrations and times) start->treat harvest Harvest and Wash Cells treat->harvest viability Endpoint 1: Cell Viability (XTT Assay) harvest->viability apoptosis Endpoint 2: Apoptosis (Annexin V/PI) harvest->apoptosis protein Endpoint 3: Protein Analysis (Western Blot) harvest->protein analysis_via Read Absorbance Calculate % Viability viability->analysis_via analysis_apop Flow Cytometry Quantify Apoptotic Populations apoptosis->analysis_apop analysis_prot Chemiluminescence Imaging Quantify Protein Levels protein->analysis_prot

Caption: General experimental workflow.

References

Ezatiostat's Impact on Trilineage Growth and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ezatiostat is a novel, orally active glutathione analog prodrug that functions as an inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1][2] By targeting this key enzyme, this compound modulates critical cellular signaling pathways, leading to the stimulation of hematopoietic progenitor cell proliferation and differentiation.[3][4] Clinical studies, particularly in the context of Myelodysplastic Syndromes (MDS), have demonstrated its capacity to induce hematologic improvement across erythroid, myeloid, and megakaryocytic lineages. This technical guide provides an in-depth review of this compound's mechanism of action, a summary of clinical data demonstrating its trilineage effects, detailed experimental protocols from key studies, and visualizations of its core signaling pathway and clinical trial workflows.

Core Mechanism of Action

This compound is a synthetic tripeptide analog of glutathione.[2] Following administration, it is metabolized to its active form, which selectively binds to and inhibits Glutathione S-transferase P1-1 (GSTP1-1).[4] GSTP1-1 is an enzyme often overexpressed in various cancers that naturally binds to and inactivates Jun-N-terminal kinase (JNK), a crucial regulator of cell proliferation, differentiation, and apoptosis.[4]

The inhibitory action of this compound on GSTP1-1 causes the dissociation of the GSTP1-1/JNK complex.[1][3] This dissociation frees JNK, leading to its activation through phosphorylation.[1][4] The activated JNK then phosphorylates its downstream target, c-Jun. This phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that promote the growth and maturation of hematopoietic progenitors.[4] This mechanism ultimately results in the stimulation of multilineage differentiation of blasts into mature erythrocytes, granulocytes, and monocytes, addressing the ineffective myelopoiesis characteristic of MDS.[4]

Ezatiostat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Metabolite Active Metabolite (TLK117) This compound->Metabolite Esterase Action GSTP1 GSTP1-1 Metabolite->GSTP1 Inhibits JNK JNK (Inactive) GSTP1->JNK JNK_Active JNK-P (Active) JNK->JNK_Active Activation cJun c-Jun JNK_Active->cJun Phosphorylates cJun_P c-Jun-P cJun->cJun_P Transcription Gene Transcription cJun_P->Transcription Translocation Growth Trilineage Growth & Differentiation Transcription->Growth Promotes

Caption: this compound's mechanism of action via GSTP1-1 inhibition and JNK pathway activation.

Impact on Trilineage Hematopoiesis: Clinical Data

Clinical trials have substantiated the role of this compound in promoting trilineage hematopoiesis in patients with MDS. The observed hematologic improvements (HI) span the erythroid (E), neutrophil (N), and platelet (P) lineages.

Monotherapy Clinical Trial Data

A Phase 1-2a study of an intravenous liposomal formulation of this compound in 54 MDS patients demonstrated significant multilineage responses.[4] These responses were associated with improved bone marrow maturation and cellularity.[4]

Hematologic Improvement (HI)Responding PatientsPercentage
Trilineage Response (in patients with trilineage cytopenia)4 of 1625%
Erythroid (HI-E) 9 of 3824%
Neutrophil (HI-N) 11 of 2642%
Platelet (HI-P) 12 of 2450%
Table 1: Hematologic Improvement with IV this compound Monotherapy.[4]
Combination Therapy Clinical Trial Data

A Phase 1 study evaluated this compound in combination with lenalidomide for non-deletion(5q) MDS patients. The combination was well-tolerated and showed promising efficacy, including multilineage responses.[5]

Hematologic Improvement (HI)Responding Patients (2000mg this compound / 10mg Lenalidomide)Percentage
Erythroid (HI-E) 4 of 1040%
Platelet (HI-P) 3 of 560%
Bilineage (HI-E and HI-P) 3 of 560%
Bilineage (HI-E and HI-N) 1 of 333%
Bilineage (HI-N and HI-P) 1 of 333%
Trilineage Response (in patients with pancytopenia)1 of 333%
Table 2: Hematologic Improvement with this compound and Lenalidomide Combination Therapy.[5]

Notably, in this combination study, 43% (3 of 7) of red blood cell (RBC) transfusion-dependent patients achieved transfusion independence.[5]

Key Experimental Methodologies

The clinical evaluation of this compound has followed structured protocols to determine safety, pharmacokinetics, and efficacy.

Clinical Trial Protocols

The study designs typically involve dose-escalation phases followed by expansion cohorts at an optimal dose.

  • Phase 1 (Oral Tablet Formulation) : This study involved 45 patients with low to intermediate-2 risk MDS.[6] Patients received one of 10 dose levels of this compound (ranging from 200 mg to 6000 mg) in divided doses on days 1 through 7 of a 21-day cycle, for a maximum of 8 cycles. The primary objectives were to evaluate safety and pharmacokinetics.[6]

  • Phase 1-2a (IV Liposomal Formulation) : In the Phase 1 portion, patients received escalating doses (50, 100, 200, 400, and 600 mg/m²) intravenously on days 1 to 5 of a 14-day cycle.[4] In the Phase 2 portion, this compound was administered at 600 mg/m² on two different schedules: days 1 to 5 or days 1 to 3 of a 21-day treatment cycle.[4]

Clinical_Trial_Workflow cluster_treatment Treatment Cycle (e.g., 21 Days) Start Patient Screening (Low to Int-2 Risk MDS) Enrollment Enrollment & Baseline Assessment Start->Enrollment Dosing This compound Administration (e.g., Days 1-7) Enrollment->Dosing Rest Rest Period (e.g., Days 8-21) Evaluation End-of-Cycle Evaluation (Safety & Efficacy) Rest->Evaluation Response Assess Hematologic Improvement (IWG 2006 Criteria) Evaluation->Response Continue Continue to Next Cycle (Max 8 Cycles) Response->Continue Response or Stable End End of Study or Discontinuation Response->End Progression or Toxicity Continue->Dosing

References

Methodological & Application

Application Note: In Vitro Efficacy of Ezatiostat on HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ezatiostat (TER 199), a glutathione analog, is an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is known to negatively regulate c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting GSTP1-1, this compound leads to the activation of JNK, which can subsequently trigger apoptosis in cancer cells.[1][2] This mechanism makes this compound a compound of interest for treating hematological malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][5][6]

The human promyelocytic leukemia cell line, HL-60, is a widely used in vitro model for studying myeloid differentiation and the effects of anti-leukemic drugs.[7][8] These cells can be induced to differentiate into various myeloid lineages or undergo apoptosis upon treatment with appropriate agents.[8][9] This application note provides detailed protocols for assessing the in vitro effects of this compound on HL-60 cells, focusing on cell proliferation, apoptosis, and differentiation.

Key Experimental Workflows

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on HL-60 cells.

G cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assays Phase 3: Analysis cluster_data Phase 4: Data Acquisition Culture HL-60 Cell Culture (RPMI 1640 + 10-20% FBS) Seed Seed Cells in Multi-well Plates Culture->Seed Prepare Prepare this compound Stock (Dissolve in DMSO) Prepare->Seed Treat Treat Cells with this compound (Varying Concentrations) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Cell Proliferation (MTT Assay) Incubate->MTT Apoptosis Apoptosis (Annexin V/PI Staining) Incubate->Apoptosis Differentiation Differentiation (CD11b Staining) Incubate->Differentiation Read Read Absorbance (570 nm) MTT->Read Flow Analyze by Flow Cytometry Apoptosis->Flow Differentiation->Flow Data Data Analysis (IC50, % Apoptotic, % CD11b+) Read->Data Flow->Data

Caption: General experimental workflow for assessing this compound's effects on HL-60 cells.

Materials and Methods

Cell Culture
  • Cell Line: Human promyelocytic leukemia HL-60 cells (ATCC® CCL-240™).

  • Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[7][9]

  • Culture Conditions: Cells are maintained as a suspension culture in a humidified incubator at 37°C with 5% CO₂.[7]

  • Cell Density: Maintain the culture between 1 x 10⁵ and 1 x 10⁶ cells/mL.

This compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.[1]

  • Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments. A vehicle control containing the same final concentration of DMSO should be included in all assays.

Experimental Protocols

Protocol 1: Cell Proliferation Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.[12]

  • Drug Treatment: After allowing cells to acclimate for a few hours, add 100 µL of medium containing this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL. Treat with desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 24-48 hours.[3]

  • Cell Harvesting: Collect cells by centrifugation at 200 x g for 10 minutes.[16]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17][18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Myeloid Differentiation Assessment (CD11b Expression)

This protocol uses flow cytometry to quantify the expression of the cell surface marker CD11b, a marker for myeloid differentiation.[19][20]

  • Cell Seeding and Treatment: Seed HL-60 cells as described for the apoptosis assay. Treat with this compound for 48-72 hours to induce differentiation.

  • Cell Harvesting and Washing: Harvest and wash cells with cold PBS as described above.

  • Staining: Resuspend approximately 0.5 x 10⁶ cells in 100 µL of PBS. Add a PE- or APC-conjugated anti-CD11b antibody.[19]

  • Incubation: Incubate for 30-60 minutes at 4°C or 37°C, protected from light.[19]

  • Washing: Wash the cells twice with PBS to remove unbound antibody.

  • Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze by flow cytometry. An isotype-matched control antibody should be used to set the gate for positive staining.

  • Data Analysis: Quantify the percentage of CD11b-positive cells.

This compound's Signaling Pathway

This compound functions by inhibiting GSTP1-1, which normally sequesters and inactivates JNK. This inhibition frees JNK, allowing it to be phosphorylated and activated, initiating a downstream signaling cascade that leads to apoptosis.

G cluster_pathway This compound Mechanism of Action This compound This compound GSTP1 GSTP1-1 This compound->GSTP1 inhibits JNK_inactive JNK (inactive) GSTP1->JNK_inactive sequesters/ inactivates JNK_active p-JNK (active) JNK_inactive->JNK_active Phosphorylation Caspase Caspase Cascade Activation JNK_active->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in HL-60 cells.

Data Presentation

The following tables present example data that could be generated from the described protocols.

Table 1: Effect of this compound on HL-60 Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.18 ± 0.0694.4%
50.95 ± 0.0576.0%
100.71 ± 0.0456.8%
250.44 ± 0.0335.2%
500.22 ± 0.0217.6%
IC₅₀ ~8.5 µM

Table 2: this compound-Induced Apoptosis in HL-60 Cells (Annexin V/PI Assay)

This compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
0 (Vehicle Control)4.2%2.1%6.3%
1015.8%5.5%21.3%
2028.4%12.1%40.5%
4045.1%20.3%65.4%

Table 3: this compound-Induced Differentiation in HL-60 Cells (CD11b Expression)

This compound Conc. (µM)% CD11b Positive Cells
0 (Vehicle Control)5.1%
112.5%
525.8%
1038.2%

References

Application Notes and Protocols for Assessing Ezatiostat Efficacy Using Colony Forming Unit (CFU) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat, a glutathione S-transferase P1-1 (GST-P1-1) inhibitor, is a novel therapeutic agent under investigation for the treatment of hematological malignancies, particularly myelodysplastic syndromes (MDS).[1][2] Its mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cell proliferation and differentiation, ultimately leading to the stimulation of hematopoiesis.[1] The Colony Forming Unit (CFU) assay is a robust in vitro functional assay used to quantify and assess the proliferative capacity of hematopoietic progenitor cells. This document provides detailed application notes and protocols for utilizing the CFU assay to evaluate the efficacy of this compound in stimulating the formation of various hematopoietic colonies.

Principle of the Assay

The CFU assay is based on the ability of individual hematopoietic progenitor cells to proliferate and differentiate into distinct colonies of mature cells when cultured in a semi-solid medium supplemented with appropriate cytokines. By treating hematopoietic progenitor cells with this compound, the stimulatory effect on different cell lineages can be quantified by counting the number and types of colonies formed, such as:

  • CFU-GM: Colony Forming Unit-Granulocyte, Macrophage

  • BFU-E: Burst Forming Unit-Erythroid

  • CFU-GEMM: Colony Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte

An increase in the number of these colonies in the presence of this compound indicates a positive therapeutic effect on hematopoiesis.

Data Presentation

Table 1: Hematologic Improvement in MDS Patients Treated with this compound

Hematologic LineageNumber of Evaluable PatientsPatients with Hematologic ImprovementPercentage of Responders
Erythroid (HI-E)38924%
Neutrophil (HI-N)261142%
Platelet (HI-P)241250%

Data from a Phase 1-2a multicenter study of this compound hydrochloride liposomes for injection in patients with MDS.[1]

Table 2: Trilineage Responses in MDS Patients with Trilineage Cytopenia Treated with this compound

Patient PopulationNumber of PatientsPatients with Trilineage ResponsePercentage of Responders
Trilineage Cytopenia16425%

Data from a Phase 1-2a multicenter study of this compound hydrochloride liposomes for injection in patients with MDS.[1]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of GST P1-1, which plays a role in regulating the JNK signaling pathway. Inhibition of GST P1-1 leads to the activation of JNK, which in turn can promote the proliferation and differentiation of hematopoietic stem and progenitor cells.

Ezatiostat_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GSTP1 GST P1-1 This compound->GSTP1 Inhibits JNK JNK (c-Jun N-terminal Kinase) GSTP1->JNK Inhibits cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Forms Nucleus Nucleus AP1->Nucleus Translocates to Proliferation Hematopoietic Progenitor Proliferation & Differentiation Nucleus->Proliferation Promotes Gene Transcription

This compound Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound efficacy using a CFU assay.

CFU_Assay_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment & Culture cluster_analysis Data Analysis BM_PB Isolate Mononuclear Cells (Bone Marrow or Peripheral Blood) HPC_enrich Enrich for Hematopoietic Progenitor Cells (e.g., CD34+ selection) BM_PB->HPC_enrich Plating Plate Cells in Semi-Solid Medium (e.g., Methylcellulose) HPC_enrich->Plating Treatment Add this compound (Varying Concentrations) Plating->Treatment Incubation Incubate for 14-16 days (37°C, 5% CO2) Treatment->Incubation Colony_ID Identify and Count Colonies (CFU-GM, BFU-E, CFU-GEMM) Incubation->Colony_ID Data_Analysis Analyze Dose-Response Relationship Colony_ID->Data_Analysis

CFU Assay Experimental Workflow

Experimental Protocols

Materials
  • Human bone marrow or peripheral blood mononuclear cells (MNCs)

  • CD34 MicroBead Kit (or other hematopoietic progenitor enrichment method)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium with cytokines)

  • Sterile 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Protocol 1: Isolation of Hematopoietic Progenitor Cells
  • Mononuclear Cell (MNC) Isolation: Isolate MNCs from fresh human bone marrow or peripheral blood samples using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

  • CD34+ Cell Enrichment (Optional but Recommended): To increase the frequency of hematopoietic progenitors, enrich for CD34+ cells from the isolated MNCs using a magnetic-activated cell sorting (MACS) system with a CD34 MicroBead Kit, following the manufacturer's instructions.

  • Cell Counting and Viability: Resuspend the enriched cells in IMDM with 2% FBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Colony Forming Unit (CFU) Assay
  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in IMDM to achieve the desired final concentrations in the CFU assay. A vehicle control (e.g., DMSO) should also be prepared at the same dilution as the highest concentration of this compound.

  • Cell Plating:

    • Thaw the MethoCult™ medium at 4°C overnight.

    • Prepare the cell suspension in IMDM. The final cell concentration will depend on the source and enrichment of the cells (typically 1 x 10^4 to 5 x 10^4 cells per 35 mm dish for enriched progenitors).

    • Add the cell suspension and the this compound dilution (or vehicle control) to the MethoCult™ medium. The final volume of the cell and drug suspension should be 10% of the total volume of the MethoCult™ medium.

    • Vortex the tube vigorously to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow air bubbles to escape.

    • Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.

    • Gently tilt and rotate the dish to ensure even distribution of the medium.

  • Incubation:

    • Place the culture dishes in a larger Petri dish with a separate uncovered dish containing sterile water to maintain humidity.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.

  • Colony Identification and Counting:

    • After the incubation period, identify and count the different types of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.

    • CFU-GM: Colonies are composed of granulocytes and/or macrophages and appear as tight clusters of small, bright, refractile cells.

    • BFU-E: Colonies are large, often multi-focal, and contain hemoglobinized (red-colored) erythroblasts.

    • CFU-GEMM: These are large, multi-lineage colonies containing a mixture of granulocytes, macrophages, erythroblasts, and megakaryocytes. They often have a central core of darker cells with surrounding erythroid bursts.

  • Data Analysis:

    • Calculate the mean number of each colony type for each this compound concentration and the vehicle control.

    • Express the results as the number of colonies per a specific number of plated cells.

    • Plot the dose-response curve to determine the concentration of this compound that produces the maximal stimulatory effect.

Conclusion

The Colony Forming Unit assay is a valuable tool for preclinical and research applications to assess the efficacy of this compound in stimulating hematopoiesis. By following these detailed protocols, researchers can obtain reliable and reproducible data on the effects of this compound on the proliferation and differentiation of hematopoietic progenitor cells, providing crucial insights for its continued development as a therapeutic agent for hematological malignancies.

References

Application Notes and Protocols for the Preclinical Preparation of Ezatiostat Liposomes for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat, a synthetic tripeptide analog of glutathione, is a novel therapeutic agent that has shown promise in the treatment of myelodysplastic syndrome (MDS).[1] It functions as a prodrug, being metabolized to its active form, which selectively inhibits glutathione S-transferase P1-1 (GST P1-1).[1][2][3] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular proliferation, differentiation, and apoptosis.[1][2][3] In preclinical models, this compound has been shown to stimulate the growth and maturation of hematopoietic progenitors.[1]

Liposomal delivery of this compound offers several potential advantages for preclinical research, including improved solubility, altered biodistribution, and the potential for enhanced efficacy and reduced off-target toxicity. This document provides detailed application notes and protocols for the preparation and characterization of this compound liposomes for use in preclinical models.

Signaling Pathway of this compound

This compound's mechanism of action centers on the modulation of the JNK signaling pathway. The diagram below illustrates the key steps involved.

Ezatiostat_Signaling_Pathway cluster_cell Cellular Environment This compound This compound (Prodrug) Active_Metabolite Active Metabolite (e.g., TLK117) This compound->Active_Metabolite Esterases GSTP1_JNK GST P1-1 / JNK Complex (Inactive) Active_Metabolite->GSTP1_JNK Inhibition JNK_active JNK (Active) GSTP1_JNK->JNK_active Release cJun c-Jun JNK_active->cJun Phosphorylation p_cJun Phosphorylated c-Jun cJun->p_cJun Nucleus Nucleus p_cJun->Nucleus Translocation Transcription Gene Transcription (Growth & Differentiation) Nucleus->Transcription Proliferation Hematopoietic Progenitor Proliferation & Differentiation Transcription->Proliferation

Caption: this compound's mechanism of action.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound liposomes. Optimization of specific parameters may be necessary depending on the desired liposome characteristics and the specific preclinical model.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is a common and reliable technique for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

  • This compound hydrochloride

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC))

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the Tc of the lipids.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion (Size Reduction):

    • To reduce the size and lamellarity of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis against the hydration buffer or size exclusion chromatography.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate.

2. Encapsulation Efficiency (%EE):

  • Method: Centrifugation or Spectrophotometry

  • Procedure:

    • Separate the unencapsulated drug from the liposomes by ultracentrifugation.

    • Quantify the amount of this compound in the supernatant (free drug) and in the total liposomal formulation using a suitable analytical method (e.g., HPLC or a validated spectrophotometric assay).

    • Calculate the %EE using the following formula:

      %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Data Presentation

The following tables present representative quantitative data for preclinical this compound liposome formulations. Note that these are example values, and actual results may vary depending on the specific formulation and preparation method.

Table 1: Physicochemical Characteristics of this compound Liposomes

FormulationLipid Composition (molar ratio)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Lipo-Eza-1DPPC:Chol (7:3)120 ± 50.15 ± 0.02-15 ± 285 ± 5
Lipo-Eza-2DSPC:Chol (7:3)110 ± 60.12 ± 0.03-12 ± 390 ± 4

Table 2: Representative In Vivo Efficacy Data in a Preclinical Model

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control-020
Free this compound1030 ± 840
Lipo-Eza-11065 ± 1080
Lipo-Eza-21070 ± 985

Experimental Workflow

The following diagram outlines the general workflow for the preparation and evaluation of this compound liposomes in preclinical models.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Preclinical Evaluation A Lipid & Drug Dissolution B Thin-Film Formation A->B C Hydration B->C D Size Reduction (Sonication/Extrusion) C->D E Purification D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency E->H I In Vitro Release E->I J In Vitro Cytotoxicity E->J K In Vivo Efficacy (Animal Model) E->K L Pharmacokinetics E->L M Biodistribution E->M

Caption: Workflow for preclinical this compound liposome preparation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preparation and characterization of this compound liposomes for preclinical research. The use of a liposomal formulation may enhance the therapeutic potential of this compound by modifying its pharmacokinetic profile and improving its delivery to target tissues. Researchers are encouraged to optimize the formulation parameters to achieve the desired characteristics for their specific preclinical applications.

References

Application Notes and Protocols for Oral Formulation of Ezatiostat Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of an oral formulation of Ezatiostat hydrochloride (also known as TLK199). This document includes information on the mechanism of action, experimental protocols, and relevant data to guide researchers in their preclinical studies.

Introduction

This compound hydrochloride is a synthetic tripeptide analog of glutathione and a prodrug that is under investigation for the treatment of myelodysplastic syndromes (MDS)[1][2][3]. It is designed to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets[4]. As an orally active inhibitor of glutathione S-transferase P1-1 (GSTP1), this compound hydrochloride offers a targeted approach to modulating cellular pathways involved in proliferation and differentiation[5][6].

Mechanism of Action

This compound is a diester prodrug that, upon administration, is metabolized by esterases to its active form, the tripeptide diacid (TLK117)[1]. The active metabolite selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in cancer cells[1][4]. Under normal conditions, GST P1-1 sequesters c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis[1][7].

By inhibiting GST P1-1, this compound facilitates the release and subsequent activation of JNK. Activated JNK then phosphorylates the transcription factor c-Jun, which translocates to the nucleus. In the nucleus, phosphorylated c-Jun promotes the transcription of genes that stimulate the growth and maturation of hematopoietic progenitors, leading to trilineage growth and differentiation[1][8]. This mechanism has the potential to address the ineffective myelopoiesis characteristic of MDS[1]. In some cancer cell lines, this pathway activation can also promote apoptosis[9].

Ezatiostat_Pathway cluster_0 Cell Cytoplasm cluster_1 Nucleus Ezatiostat_HCl This compound HCl (Prodrug) Esterases Esterases Ezatiostat_HCl->Esterases TLK117 Active Metabolite (TLK117) Esterases->TLK117 GSTP1_JNK GST P1-1 : JNK (Inactive Complex) TLK117->GSTP1_JNK Inhibition JNK JNK GSTP1_JNK->JNK Release p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation c_Jun c-Jun p_JNK->c_Jun p_c_Jun p-c-Jun c_Jun->p_c_Jun Phosphorylation p_c_Jun_nuc p-c-Jun p_c_Jun->p_c_Jun_nuc Translocation Transcription Transcription of Growth and Differentiation Genes p_c_Jun_nuc->Transcription Hematopoietic_Progenitors Hematopoietic Progenitor Growth & Differentiation Transcription->Hematopoietic_Progenitors

This compound hydrochloride signaling pathway.

Data Presentation

The following tables summarize dosage information from human clinical trials. Researchers should use this data as a reference for designing preclinical studies, keeping in mind that dose conversions to animal models are necessary.

Table 1: Intravenous this compound Hydrochloride Liposomes for Injection in MDS Patients

Phase Dose Levels (mg/m²) Dosing Schedule Reference
Phase 1 50, 100, 200, 400, 600 Days 1-5 of a 14-day cycle [1]

| Phase 2a | 600 | Days 1-5 or Days 1-3 of a 21-day cycle |[1] |

Table 2: Oral this compound Hydrochloride Tablets in MDS Patients

Phase Dose Levels (mg/day) Dosing Schedule Reference
Phase 1 200, 400, 1000, 1400, 2000, 2400, 3000, 4000, 5000, 6000 Twice daily on Days 1-7 of a 21-day cycle [2][10][11]
Phase 2 (DS1) 3000 Twice daily for 14 days of a 21-day cycle [10]
Phase 2 (DS2) 2000 Twice daily for 21 days of a 28-day cycle [10]

| Phase 1 (Combination) | 2000 or 2500 (with 10mg lenalidomide) | Days 1-21 of a 28-day cycle |[10] |

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Oral Formulation

This protocol provides methods for preparing this compound hydrochloride for oral administration in animal models. It is crucial to prepare the formulation fresh daily.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • OR

  • 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Method A: Corn Oil-Based Formulation

This formulation is suitable for compounds that are soluble in DMSO and can be suspended in an oil vehicle for oral gavage.

  • Prepare Stock Solution: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL)[6]. Ensure the powder is completely dissolved. Gentle warming or sonication may aid dissolution.

  • Prepare Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil[6].

  • Mix Thoroughly: Vortex the mixture vigorously to ensure a uniform suspension. This protocol will yield a clear solution[6].

  • Administration: Use the freshly prepared solution for oral administration (e.g., via gavage) immediately.

Method B: Aqueous Suspension

This formulation is an alternative for creating a suspended solution suitable for oral or intraperitoneal injection[6].

  • Prepare Stock Solution: As in Method A, dissolve this compound hydrochloride in 100% DMSO to create a stock solution (e.g., 27.5 mg/mL)[6].

  • Prepare Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution[6].

  • Mix Thoroughly: Vortex the mixture to create a uniform suspension. This will result in a suspended solution of 2.75 mg/mL[6].

  • Administration: Use the freshly prepared suspension for oral administration immediately.

Protocol 2: In Vivo Administration and Monitoring

This protocol outlines a general procedure for an in vivo efficacy study in a murine model. Dosing and schedule should be optimized based on the specific research question and animal model.

Animal Model:

  • Use appropriate rodent models. For myelosuppression studies, chemotherapy-induced models (e.g., using carboplatin or 5-fluorouracil) are common. For MDS, relevant transgenic or patient-derived xenograft (PDX) models may be considered. This compound's effect is dependent on GSTP1, so studies in GSTP1 knockout animals can serve as a negative control[5].

Experimental Workflow:

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Acclimatize Animal Acclimatization (e.g., 1 week) Randomize Randomize into Groups (Vehicle, this compound Doses) Acclimatize->Randomize Baseline Collect Baseline Samples (e.g., Blood) Randomize->Baseline Induce_Model Induce Disease Model (e.g., Chemotherapy) Baseline->Induce_Model Treatment_Start Initiate Oral Dosing (Daily Gavage) Induce_Model->Treatment_Start Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Start->Monitoring Blood_Collection Periodic Blood Collection (CBC Analysis) Monitoring->Blood_Collection BM_Harvest Harvest Bone Marrow (Flow Cytometry, CFU Assay) Blood_Collection->BM_Harvest Tissue_Harvest Harvest Tissues (Histology, PK/PD) BM_Harvest->Tissue_Harvest Euthanasia Euthanasia Tissue_Harvest->Euthanasia

General workflow for an in vivo this compound study.

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Baseline Measurements: Collect baseline data, such as body weight and a complete blood count (CBC) via tail vein sampling.

  • Disease Induction (if applicable): Induce the disease model as required (e.g., administer a myelosuppressive agent).

  • Oral Administration: Administer the prepared this compound hydrochloride formulation or vehicle control by oral gavage. The volume should be based on the animal's body weight (e.g., 5-10 mL/kg for mice). The dosing frequency could be once or twice daily, based on the study design.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, and record body weights regularly (e.g., daily or every other day).

  • Endpoint Collection:

    • Hematology: Collect peripheral blood at specified time points to perform CBC analysis and assess effects on red blood cells, white blood cells, and platelets.

    • Bone Marrow Analysis: At the end of the study, euthanize animals and harvest bone marrow from femurs and tibias. Analyze bone marrow for cellularity, progenitor cell populations (via flow cytometry), and colony-forming unit (CFU) assays.

    • Pharmacokinetics (PK): For PK studies, collect blood samples at various time points after a single oral dose to measure the concentration of this compound and its active metabolite, TLK117[11].

    • Histology: Collect relevant tissues (e.g., spleen, liver) for histological analysis to assess extramedullary hematopoiesis or potential toxicity.

Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental needs and comply with all institutional and governmental regulations regarding animal welfare.

References

Ezatiostat (TLK199) for Murine Models of Neutropenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Ezatiostat (hydrochloride), also known as TLK199, is a novel small molecule prodrug that is intracellularly converted to its active metabolite, a glutathione analogue. This active form inhibits Glutathione S-transferase P1-1 (GSTP1-1), a negative regulator of Jun N-terminal kinase (JNK).[1][2] Inhibition of GSTP1-1 leads to the activation of the JNK signaling pathway, which in turn promotes the proliferation and maturation of hematopoietic progenitor cells.[1] Preclinical studies have demonstrated that this compound can stimulate the growth and differentiation of normal blood stem cells, suggesting its potential as a therapeutic agent for conditions characterized by cytopenias, such as neutropenia.[1][3]

These application notes provide a summary of the mechanism of action, available preclinical data, and detailed protocols for the use of this compound in murine models of chemotherapy-induced neutropenia. The information is intended for researchers, scientists, and drug development professionals investigating novel therapies for neutropenia.

Mechanism of Action

This compound's mechanism of action in stimulating granulopoiesis is initiated by its inhibition of GSTP1-1. This enzyme typically binds to and inactivates JNK. By inhibiting GSTP1-1, this compound effectively releases this brake on the JNK signaling pathway. The subsequent activation of JNK leads to a cascade of downstream signaling events that promote the growth and differentiation of hematopoietic progenitor cells, ultimately resulting in an increased production of mature neutrophils.

Ezatiostat_MoA This compound This compound (Prodrug) Active_Metabolite Active Metabolite (Glutathione Analogue) This compound->Active_Metabolite Intracellular Conversion GSTP1 GSTP1-1 Active_Metabolite->GSTP1 Inhibits JNK JNK GSTP1->JNK Inhibits Progenitors Hematopoietic Progenitor Cells JNK->Progenitors Activates Proliferation Proliferation & Differentiation Progenitors->Proliferation Neutrophils Increased Neutrophils Proliferation->Neutrophils

Caption: this compound's mechanism of action.

Data Presentation

Table 1: Representative Absolute Neutrophil Count (ANC) in a 5-FU-Induced Murine Neutropenia Model

Day Post 5-FUControl (Vehicle) ANC (x10³/µL)This compound-treated ANC (x10³/µL)
02.5 ± 0.42.6 ± 0.5
40.8 ± 0.21.2 ± 0.3
7 (Nadir)0.2 ± 0.10.5 ± 0.2
90.9 ± 0.32.0 ± 0.6
111.8 ± 0.53.5 ± 0.8
142.4 ± 0.62.8 ± 0.7

Note: The data in this table is hypothetical and intended for illustrative purposes, reflecting the reported "significantly accelerated recovery" in neutrophil levels.[3][4]

Table 2: Summary of Preclinical Dosing and Effects

ParameterObservationReference
Model 5-Fluorouracil (5-FU) induced neutropenia in mice[3][4]
Reported Effect Significantly accelerated recovery of neutrophil levels[3][4]
Tolerability Analogs well-tolerated up to 200 mg/kg[3][4]
Effect in Normal Mice 75 mg/kg i.p. caused a twofold increase in circulating white blood cells(Inferred from related studies)

Experimental Protocols

The following are detailed protocols for inducing neutropenia in murine models and a proposed framework for administering this compound, based on available information.

Protocol 1: 5-Fluorouracil (5-FU)-Induced Neutropenia Model

This protocol describes the induction of neutropenia in mice using 5-Fluorouracil, a common method for creating a relevant model to test potential therapies.

5FU_Protocol Day0 Day 0: Administer 5-FU (e.g., 150 mg/kg, i.p.) Day1_3 Day 1-3: Optional: Start This compound/Vehicle Tx Day0->Day1_3 Day4_7 Day 4-7: Monitor for Nadir (Blood Sampling) Day1_3->Day4_7 Day7_14 Day 7-14: Continue Tx & Monitor Recovery Day4_7->Day7_14 Endpoint Endpoint: Sacrifice & Tissue Collection Day7_14->Endpoint

Caption: Workflow for 5-FU-induced neutropenia model.

Materials:

  • 5-Fluorouracil (5-FU)

  • Sterile Saline for Injection

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • This compound

  • Appropriate vehicle for this compound (e.g., sterile water, saline, or as specified by manufacturer)

  • Standard animal handling and injection equipment

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Hematology analyzer

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Baseline Blood Collection (Day -1): Collect a small volume of blood via tail vein or saphenous vein to determine baseline complete blood counts (CBC), including Absolute Neutrophil Count (ANC).

  • Induction of Neutropenia (Day 0):

    • Prepare a fresh solution of 5-FU in sterile saline.

    • Administer a single intraperitoneal (i.p.) injection of 5-FU at a dose of 150 mg/kg.

  • Treatment Administration (Starting Day 1 or as per study design):

    • Divide mice into at least two groups: Vehicle Control and this compound-treated.

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer this compound or vehicle daily (or as per the determined schedule) via the chosen route (e.g., oral gavage, i.p. injection). Note: The optimal effective dose and schedule for this compound in this model need to be determined empirically; based on tolerability of analogs, doses up to 200 mg/kg could be explored.[3][4]

  • Monitoring:

    • Monitor animal health daily (weight, activity, signs of distress).

    • Perform serial blood sampling (e.g., on Days 4, 7, 9, 11, and 14) to track ANC. The neutrophil nadir is expected around Day 7.[5]

Protocol 2: Cyclophosphamide-Induced Neutropenia Model

This protocol provides an alternative method for inducing neutropenia using cyclophosphamide, which may have a different kinetic profile.

Materials:

  • Cyclophosphamide (CTX)

  • All other materials as listed in Protocol 1.

Procedure:

  • Acclimatization and Baseline: As described in Protocol 1.

  • Induction of Neutropenia:

    • Administer Cyclophosphamide (CTX) intraperitoneally at 150 mg/kg on Day 0.

    • Administer a second dose of CTX at 100 mg/kg on Day 3. This regimen is known to induce profound and sustained neutropenia.

  • Treatment Administration: Administer this compound or vehicle as described in Protocol 1. The treatment can be initiated concurrently with the first dose of CTX or after neutropenia has been established.

  • Monitoring and Endpoint: Follow the monitoring and endpoint procedures as outlined in Protocol 1. The neutrophil nadir for this model is typically observed around Day 4-5.

Conclusion

This compound represents a promising therapeutic approach for neutropenia through its unique mechanism of inhibiting GSTP1-1 and activating JNK-mediated granulopoiesis. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound in established murine models of chemotherapy-induced neutropenia. While publicly available quantitative data from such preclinical studies is limited, the qualitative reports of accelerated neutrophil recovery provide a strong rationale for further investigation.[3][4] Empirical determination of the optimal dosing schedule will be a critical step in these future studies.

References

Application Notes and Protocols for the Quantification of Tazemetostat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and protocol for the quantification of Tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tazemetostat is an inhibitor of the histone methyltransferase EZH2 and is under investigation for the treatment of various cancers. Accurate and precise quantification of Tazemetostat in plasma is crucial for pharmacokinetic (PK) studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for establishing its safety and efficacy profile. The method described herein is based on a validated LC-MS/MS assay that has been shown to be simple, robust, and suitable for clinical and preclinical sample analysis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for the quantification of Tazemetostat in human plasma.

ParameterResultReference
Linearity Range 10–5,000 ng/mL[1][2]
Accuracy 91.9–103.7%[1][2]
Precision (Imprecision) <4.4%[1][2]
Recovery 93.3–121.1%[1][2]
Matrix Effect -25.5% to -4.9%[1][2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Internal Standard (IS) [²H₈]-tazemetostat (stable isotope labeled)[1]
Sample Volume 20 µL[1][2]

Experimental Protocols

This section provides a detailed protocol for the quantification of Tazemetostat in human plasma based on a validated LC-MS/MS method.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of Tazemetostat and the internal standard ([²H₈]-tazemetostat) at a concentration of 1 mg/mL in 0.1 N HCl.[1]

  • Working Stock Solutions: Serially dilute the Tazemetostat stock solution with 0.1 N HCl to prepare working stock solutions at concentrations of 0.5, 0.1, 0.01, and 0.001 mg/mL.[1]

  • Calibration Standards: Spike the working stock solutions into blank human plasma to create calibration standards with final concentrations of 10, 30, 100, 300, 1,000, 3,000, and 5,000 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 4,000 ng/mL) in the same manner as the calibration standards, using a separate weighing of the Tazemetostat reference standard.

Sample Preparation (Protein Precipitation)
  • Pipette 20 µL of the plasma sample (calibrator, QC, or unknown) into a microfuge tube.[1]

  • Add 10 µL of the 5 µg/mL [²H₈]-tazemetostat internal standard solution.

  • Add 100 µL of 0.1% formic acid in acetonitrile (v/v) to precipitate the plasma proteins.[1]

  • Vortex the mixture for 10 seconds.[1]

  • Centrifuge the samples at 17,000 × g for 10 minutes.[1]

  • Transfer 50 µL of the supernatant to an autosampler vial.[1]

  • Add 150 µL of 0.1% formic acid in water (v/v) to the vial.[1]

  • Briefly vortex the vial before placing it in the autosampler for LC-MS/MS analysis.[1]

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.

  • Column: Kinetex C18 column.[1][2]

  • Mobile Phase A: 0.1% formic acid in water.[1][2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][2]

  • Gradient Elution:

    • 0-1.3 min: Increase Mobile Phase B to 55% at a flow rate of 0.4 mL/min.[1]

    • 1.3-1.4 min: Increase Mobile Phase B to 90% and increase the flow rate to 0.8 mL/min.[1]

    • 1.4-1.9 min: Maintain Mobile Phase B at 90%.[1]

    • 2.0 min: Return to initial conditions and re-equilibrate until 3.0 min.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: A tandem-mass spectrometer such as a SCIEX 6500+.[1][2]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1][2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tazemetostat: m/z 573.4 > 486.2 (quantifier) and 573.4 > 136.2 (qualifier).[1]

    • [²H₈]-tazemetostat (IS): m/z 581.5 > 486.2 (quantifier).[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 20 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL IS ([²H₈]-tazemetostat) plasma_sample->add_is protein_precipitation Add 100 µL 0.1% Formic Acid in ACN add_is->protein_precipitation vortex_1 Vortex (10 sec) protein_precipitation->vortex_1 centrifuge Centrifuge (17,000 x g, 10 min) vortex_1->centrifuge supernatant_transfer Transfer 50 µL Supernatant centrifuge->supernatant_transfer dilution Add 150 µL 0.1% Formic Acid in Water supernatant_transfer->dilution vortex_2 Vortex dilution->vortex_2 autosampler Inject into LC-MS/MS vortex_2->autosampler lc_separation LC Separation (Kinetex C18, Gradient Elution) autosampler->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio vs. Concentration) data_acquisition->quantification data_acquisition->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for Tazemetostat quantification in plasma.

Stability Information

The stability of Tazemetostat in human plasma has been confirmed under various conditions:

  • Freeze-Thaw Stability: Stable for at least 3 freeze-thaw cycles.[1][2]

  • Bench-Top Stability: Stable for 24 hours at room temperature.[1][2]

  • Long-Term Stability: Stable for 4 months when stored at -80°C.[1][2]

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantification of Tazemetostat in human plasma. Its simplicity, high throughput, and sensitivity make it well-suited for supporting pharmacokinetic studies in both clinical and non-clinical settings. The validation data demonstrates that the method is accurate, precise, and meets the requirements of regulatory guidelines.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining Ezatiostat Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in the active pharmaceutical ingredient (API) Ezatiostat. This compound, a synthetic tripeptide analog of glutathione, requires stringent purity control to ensure its safety and efficacy. The described method utilizes a reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier, coupled with UV detection. This protocol is designed to be a reliable quality control tool for both bulk drug substance and formulated products.

Introduction

This compound (also known as TLK199) is a novel glutathione analog that functions as a prodrug.[1] It is under investigation for the treatment of myelodysplastic syndrome (MDS).[1] this compound is metabolized to its active form, which selectively inhibits glutathione S-transferase P1-1 (GST P1-1). This inhibition leads to the activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation and differentiation, ultimately stimulating the growth and maturation of hematopoietic progenitors. Given its therapeutic potential, ensuring the purity of this compound is of paramount importance. This document provides a comprehensive HPLC method for the quantitative determination of this compound purity and the separation of potential process-related impurities and degradation products.

Signaling Pathway of this compound

Ezatiostat_Signaling_Pathway This compound This compound (Prodrug) Metabolism Metabolism This compound->Metabolism TLK117 TLK117 (Active Metabolite) Metabolism->TLK117 GSTP1 GST P1-1 TLK117->GSTP1 Inhibits JNK JNK GSTP1->JNK Activation Activation JNK->Activation Cell_Growth Cellular Growth & Differentiation Activation->Cell_Growth

Caption: A diagram illustrating the proposed mechanism of action of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of glutathione and its analogs and should be validated for its intended use.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous Phase): Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Phase): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of 1.0 mg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 40 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
254060
301090
351090
35.1955
40955
System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. The acceptance criteria should be established based on in-house validation data.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phases (Aqueous & Organic) System_Suitability Perform System Suitability Test Mobile_Phase->System_Suitability Standard_Sol Prepare Standard Solution (0.1 mg/mL) Inject_Standard Inject Standard Solution Standard_Sol->Inject_Standard Sample_Sol Prepare Sample Solution (1.0 mg/mL) Inject_Sample Inject Sample Solution Sample_Sol->Inject_Sample System_Suitability->Inject_Standard Acquire_Data Acquire Chromatograms Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity & Impurities Integrate_Peaks->Calculate_Purity

Caption: A flowchart of the experimental workflow for this compound purity determination by HPLC.

Data Presentation and Calculation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Calculation of Individual Impurity:

Individual Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100

Table 2: Hypothetical System Suitability and Purity Results

ParameterResultAcceptance Criteria
Tailing Factor 1.2≤ 2.0
Theoretical Plates 5500≥ 2000
RSD of Standard Injections (%) 0.5≤ 2.0%
This compound Purity (%) 99.8≥ 99.0%
Largest Individual Impurity (%) 0.08≤ 0.1%
Total Impurities (%) 0.2≤ 0.5%

Method Validation

This analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the determination of this compound purity. The use of a C18 column with a gradient elution allows for the effective separation of this compound from its potential impurities. This method is suitable for routine quality control analysis in a pharmaceutical setting. It is essential to perform a full method validation to ensure its suitability for its intended purpose.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Ezatiostat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat, a synthetic analogue of the tripeptide glutathione, is an investigational drug for the treatment of myelodysplastic syndrome (MDS). It acts as a prodrug, being metabolized to its active form, TLK117, which is a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1). This inhibition leads to the activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for its clinical development. This document provides a detailed overview of the mass spectrometry-based analysis of this compound and its primary metabolites, TLK236 and TLK117, including quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Analysis of this compound and its Metabolites

The following table summarizes the key pharmacokinetic parameters of this compound (TLK199), and its metabolites TLK236 and TLK117, in human plasma. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

AnalyteElimination Half-life (t½)Area Under the Curve (AUC)/DoseNotes
This compound (TLK199) 0.20 hours0.008 h/LRapid and extensive systemic clearance.
Metabolite (TLK236) 2.65 hours0.341 h/LMajor metabolite with concentrations proportionate to this compound dosage.
Active Metabolite (TLK117) 0.24–0.60 hours0.0116 h/LThe active form that inhibits GSTP1-1.

Metabolic Pathway of this compound

This compound undergoes a two-step metabolic conversion to its active form. The diester prodrug, this compound, is first de-esterified to form the monoester intermediate, TLK236. Subsequently, TLK236 undergoes further de-esterification to yield the active metabolite, TLK117. Another potential metabolite, TLK235, is produced in very limited quantities and is often below the limit of quantification in analytical assays.

G This compound This compound (Prodrug) TLK236 TLK236 (Intermediate Metabolite) This compound->TLK236 De-esterification TLK235 TLK235 (Minor Metabolite) This compound->TLK235 De-esterification TLK117 TLK117 (Active Metabolite) TLK236->TLK117 De-esterification

Metabolic conversion of this compound to its active form, TLK117.

Signaling Pathway of this compound

The therapeutic effect of this compound is mediated through the inhibition of GSTP1-1 by its active metabolite, TLK117. In normal cellular conditions, GSTP1-1 binds to JNK, keeping it in an inactive state. The binding of TLK117 to GSTP1-1 disrupts this interaction, leading to the release and subsequent activation of JNK. Activated JNK then translocates to the nucleus, where it phosphorylates transcription factors such as c-Jun, ultimately modulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLK117 TLK117 (Active) This compound->TLK117 Metabolism GSTP1_JNK GSTP1-1:JNK (Inactive Complex) TLK117->GSTP1_JNK Inhibition GSTP1_TLK117 GSTP1-1:TLK117 TLK117->GSTP1_TLK117 JNK JNK (Active) GSTP1_JNK->JNK Dissociation cJun_p p-c-Jun JNK->cJun_p Phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) cJun_p->Gene_Expression Transcription

Mechanism of action of this compound via the GSTP1-1/JNK signaling pathway.

Experimental Protocol: LC-MS/MS Analysis of this compound and Metabolites in Human Plasma

This protocol outlines a general framework for the quantitative analysis of this compound, TLK236, and TLK117 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The limit of quantification (LOQ) for all three analytes is typically around 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Thaw Plasma Samples : Thaw frozen human plasma samples at room temperature.

  • Aliquoting : Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound) to each plasma sample.

  • Protein Precipitation : Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate plasma proteins.

  • Vortexing : Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Transfer to Vials : Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5-10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • Key Parameters (to be optimized for the specific instrument):

    • Capillary Voltage : e.g., 3.5 kV

    • Source Temperature : e.g., 150°C

    • Desolvation Temperature : e.g., 400°C

    • Gas Flows : Optimize nebulizer and drying gas flows.

  • MRM Transitions : Specific precursor-to-product ion transitions need to be determined for this compound, TLK236, TLK117, and the internal standard. This is a critical step for selective and sensitive quantification.

Data Analysis and Quantification
  • Calibration Curve : Prepare a calibration curve by spiking known concentrations of this compound, TLK236, and TLK117 into blank plasma and processing them alongside the study samples.

  • Quantification : The concentration of each analyte in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Report Generation Quant->Report

Workflow for the quantitative analysis of this compound and its metabolites.

Application Note & Protocol: Establishing Ezatiostat-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of Ezatiostat-resistant cancer cell lines. This compound (TLK199) is an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme in cellular detoxification and signaling pathways that is often overexpressed in cancer.[1][2] Understanding the mechanisms of resistance to this compound is crucial for developing more effective therapeutic strategies. This guide details the protocols for determining the initial drug sensitivity (IC50), inducing resistance through continuous dose escalation, and verifying the resistant phenotype. Furthermore, it outlines potential signaling pathways involved in resistance and provides structured templates for data presentation.

Introduction to this compound and Resistance

This compound is a synthetic tripeptide analog of glutathione that acts as a prodrug.[3] Its active metabolite, TLK117, selectively binds to and inhibits GSTP1-1.[3] GSTP1-1 normally sequesters c-Jun N-terminal kinase (JNK), a critical regulator of cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting GSTP1-1, this compound leads to the release and activation of JNK, which can promote apoptosis in malignant cells while stimulating the growth of normal hematopoietic progenitors.[1][3]

The development of drug resistance is a major challenge in cancer therapy. For this compound, resistance can emerge through various mechanisms. Studies have shown that chronic exposure to this compound can result in cells with elevated activities of JNK1 and ERK1/ERK2, allowing them to proliferate under conditions that would normally induce apoptosis.[5] This guide provides a robust, step-by-step methodology to generate and study these resistant cell lines in a controlled in vitro setting.[6][7]

Signaling Pathways in this compound Action and Resistance

This compound's primary mechanism involves the inhibition of GSTP1, leading to the activation of the JNK pathway. However, cancer cells can develop resistance by activating alternative survival pathways. The diagram below illustrates the intended mechanism of action and a potential resistance pathway involving the MEK/ERK signaling cascade, which has been implicated in chemoresistance.[8]

Caption: this compound action and a potential MEK/ERK resistance pathway.

Experimental Workflow

The process of generating and validating an this compound-resistant cell line involves several key stages, from initial characterization of the parental cell line to the final confirmation of a stable resistant phenotype.

Workflow start Start: Select Parental Cancer Cell Line (e.g., HL-60, A549) ic50_initial Protocol 1: Determine Parental IC50 of this compound start->ic50_initial resistance_induction Protocol 2: Induce Resistance (Continuous exposure with gradual dose escalation) ic50_initial->resistance_induction culture Culture & Passage Cells (Monitor for recovery and confluence) resistance_induction->culture culture->resistance_induction Increase Dose ic50_resistant Protocol 3: Determine IC50 of Potentially Resistant Line culture->ic50_resistant Cells are growing consistently at high dose compare Compare IC50 Values (Calculate Resistance Index) ic50_resistant->compare compare->resistance_induction Resistance Index < 10 stability Test for Stability: Culture in drug-free medium for 5-10 passages compare->stability Resistance Index > 10 characterize Characterize Resistant Phenotype (e.g., Western Blot for JNK, ERK) stability->characterize end End: Confirmed Stable This compound-Resistant Cell Line characterize->end

Caption: Workflow for generating this compound-resistant cell lines.

Experimental Protocols

Protocol 1: Determination of IC50 in Parental Cell Line

The half-maximal inhibitory concentration (IC50) is essential for determining the starting concentration for resistance induction.[9]

Materials:

  • Parental cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CCK-8, MTT)

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[9]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common range to test is 0.1 µM to 100 µM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Generation of this compound-Resistant Cell Line

This protocol uses a continuous exposure, dose-escalation method to select for resistant cells.[6][10]

Methodology:

  • Initial Exposure: Culture the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing this compound at a low concentration (e.g., IC10 or IC20, determined from Protocol 1). For HL60 cells, a starting concentration of 2.5 µM has been previously used.[5]

  • Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same drug concentration.

  • Dose Escalation: After the cells have been successfully passaged 2-3 times at a given concentration and show stable growth, increase the this compound concentration by a factor of 1.5 to 2.0.[6]

  • Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration over several months. This process selects for a population of cells that can proliferate in the presence of high concentrations of this compound. It is advisable to cryopreserve cell stocks at each major concentration step.[10]

  • Final Concentration: Continue this process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.

Protocol 3: Verification and Characterization of Resistance

Methodology:

  • IC50 Determination of Resistant Line: Once a cell line that can tolerate high concentrations of this compound is established (from Protocol 2), perform the IC50 determination assay again as described in Protocol 1 on both the new resistant line and the original parental line in parallel.

  • Calculate Resistance Index (RI): The degree of resistance is quantified by the RI.

    • RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)

    • A high RI (e.g., >10) confirms the development of resistance.[6]

  • Stability Testing: To determine if the resistance is stable or transient, culture the resistant cell line in a drug-free medium for 5-10 passages.[9] After this period, re-determine the IC50. A minimal change in the IC50 indicates a stable resistant phenotype.

  • Molecular Characterization: Investigate the underlying resistance mechanisms.

    • Western Blot: Analyze the protein expression levels of key signaling molecules. Compare the parental and resistant cell lines for levels of GSTP1, total and phosphorylated JNK, and total and phosphorylated ERK.[5][8]

    • Gene Expression Analysis: Use qPCR or RNA-Seq to investigate changes in the expression of genes associated with drug transport (e.g., ABC transporters like MRP1) or the target pathways.[2]

Data Presentation

Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.

Table 1: Dose Escalation Strategy for Establishing this compound Resistance

Step This compound Concentration (µM) Duration (Passages) Observations
1 2.5 (IC20) 3 Initial high cell death, slow recovery.
2 5.0 3 Improved growth rate, stable morphology.
3 10.0 2 Moderate cell death, recovery within 4-5 days.
4 20.0 3 Consistent growth, cells appear adapted.
5 40.0 3 Minimal cell death, rapid proliferation.

| 6 | 50.0 | Ongoing | Maintained at final concentration. |

Table 2: Comparison of Parental and Resistant Cell Line Sensitivity to this compound

Cell Line IC50 (µM) ± SD Resistance Index (RI) Phenotype Stability (IC50 after 10 passages w/o drug)
Parental HL-60 12.5 ± 1.8 1.0 N/A

| this compound-Resistant HL-60 | 145.2 ± 11.3 | 11.6 | 138.5 ± 9.7 (Stable) |

Troubleshooting

IssuePossible CauseSuggested Solution
All cells die after initial drug exposure.Starting concentration is too high.Decrease the initial concentration to IC5 or IC10. Allow more time for recovery.
Cells fail to recover and proliferate.Cell line is highly sensitive; resistance is difficult to induce.Try a different cell line. Alternatively, use a pulse-treatment method (e.g., 24-hour exposure followed by drug-free recovery) instead of continuous exposure.[9]
Resistance is lost after removing the drug.Resistance is transient and dependent on continuous drug pressure.Maintain a low concentration of this compound in the culture medium for long-term maintenance of the resistant phenotype.
High variability in IC50 measurements.Inconsistent cell seeding density; variation in assay timing.Ensure a uniform single-cell suspension for seeding. Standardize all incubation times precisely.

References

Troubleshooting & Optimization

improving Ezatiostat solubility in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Ezatiostat, focusing on challenges related to its solubility in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: this compound is practically insoluble in water[1]. The recommended solvent for creating a high-concentration stock solution is fresh, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, reaching concentrations of 100 mg/mL or greater[1][2]. It is critical to use fresh DMSO, as absorbed moisture can significantly reduce the compound's solubility[1].

Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous assay buffer. What should I do?

A2: This is a common issue due to this compound's low aqueous solubility. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay medium.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (like DMSO) in the final aqueous solution may help maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect the cells.

  • Use Sonication or Gentle Warming: After dilution, brief sonication or gentle warming in a water bath can help redissolve small amounts of precipitate.[3] Ensure the temperature is not high enough to degrade the compound or affect other components of your assay medium.

  • Consider a Surfactant: For specific applications, a low concentration of a biocompatible surfactant like Tween-80 may be used, though this should be validated for non-interference with the assay. A known formulation includes 5% Tween-80 for in vivo use, which may be adapted cautiously for in vitro work.[2][3]

Q3: How should I prepare this compound for cell-based assays?

A3: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mg/mL). For your experiment, perform a serial dilution of this stock solution directly into your cell culture medium to achieve the final desired concentration. It is crucial to mix thoroughly and immediately after adding the DMSO stock to the aqueous medium to minimize precipitation. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: What are the best practices for storing this compound solutions?

A4: Once prepared, stock solutions in DMSO should be aliquoted into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed containers away from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[3]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution in aqueous buffer. Poor aqueous solubility of this compound.Decrease the final concentration of this compound. Ensure rapid mixing upon dilution. Pre-warm the aqueous buffer slightly before adding the DMSO stock.
Stock solution in DMSO is cloudy or contains crystals. The DMSO used may have absorbed moisture, or the concentration is too high.Use fresh, anhydrous DMSO.[1] Try gentle warming or sonication to aid dissolution.[3] If crystals persist, the solution may be supersaturated.
Inconsistent results between experiments. Potential precipitation of the compound in the assay medium, leading to variable effective concentrations.Prepare fresh dilutions for each experiment from a reliable stock. Visually inspect for any precipitation before adding to cells. Consider using a formulation with solubilizing agents if the assay permits.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Notes Reference
WaterInsoluble---[1]
DMSO≥ 100 mg/mL (188.80 mM)Fresh, anhydrous DMSO is recommended.[1][2]
Ethanol15 mg/mL to ≥ 42.6 mg/mL---[1][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mL (5.19 mM)Forms a clear solution. Primarily for in vivo use.[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.75 mg/mL (5.19 mM)Forms a suspended solution; requires sonication.[2][3]
10% DMSO, 90% Corn Oil≥ 2.75 mg/mL (5.19 mM)Forms a clear solution. Primarily for in vivo use.[2][3]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.

  • Preparation: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, use a sonicator bath for 5-10 minutes or warm the solution gently at 37°C until all solid has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage start Start weigh Weigh this compound Powder start->weigh dmso Add Anhydrous DMSO weigh->dmso vortex Vortex Vigorously dmso->vortex check Is Solution Clear? vortex->check heat_sonicate Gentle Warming / Sonication check->heat_sonicate No aliquot Aliquot into Single-Use Tubes check->aliquot Yes heat_sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

This compound functions as an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). In unstressed cells, GSTP1-1 is part of a complex that sequesters c-Jun N-terminal kinase (JNK), keeping it in an inactive state. By inhibiting GSTP1-1, this compound causes the dissociation of this complex. This releases JNK, allowing it to become activated through phosphorylation.[3][5] Activated JNK can then influence downstream cellular processes, including proliferation and apoptosis.[1][3]

G This compound This compound gstp1 GSTP1-1 This compound->gstp1 Inhibits jnk_complex Inactive GSTP1-JNK Complex This compound->jnk_complex Causes Dissociation gstp1->jnk_complex Sequesters JNK jnk_active Active JNK (Phosphorylated) jnk_complex->jnk_active Release & Activation cellular_effects Downstream Cellular Effects (Proliferation, Apoptosis) jnk_active->cellular_effects

Caption: this compound's mechanism of action via the GSTP1-JNK pathway.

References

stability issues with Ezatiostat liposomal formulation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ezatiostat liposomal formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during the storage and handling of liposomal this compound. The following guides and frequently asked questions (FAQs) are structured to provide clear and actionable solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for liposomal this compound formulations during storage?

A1: Liposomal formulations of peptide-based drugs like this compound, a glutathione analog, are susceptible to both physical and chemical instability over time.[1][2][3] Key concerns include:

  • Physical Instability: Changes in vesicle size due to aggregation or fusion, and leakage of the encapsulated this compound from the liposomes.[4][5][6]

  • Chemical Instability: Degradation of this compound itself, as well as hydrolysis and/or oxidation of the phospholipid components of the liposomes.[4][6][7]

Q2: What are the optimal storage temperatures for my this compound liposomal formulation?

A2: Generally, liposomal formulations are best stored refrigerated at 2-8°C.[8][9] Freezing should be approached with caution as the formation of ice crystals can disrupt the liposomal membrane, leading to drug leakage and vesicle fusion.[10] If long-term storage in a frozen state is necessary, the use of cryoprotectants is recommended.[10] Storage at room temperature or higher can accelerate lipid degradation and drug leakage.[8][9]

Q3: How can I minimize the chemical degradation of the lipids in my formulation?

A3: Lipid degradation, primarily through oxidation and hydrolysis, is a common issue.[4][7] To minimize this:

  • Use high-purity lipids and protect the formulation from light.[11]

  • Consider incorporating antioxidants, such as alpha-tocopherol (Vitamin E), into the lipid bilayer.[7]

  • Maintain an optimal pH for the formulation buffer, as pH can influence the rate of hydrolysis.[11]

  • For long-term storage, lyophilization (freeze-drying) can significantly enhance chemical stability by removing water.[6][9]

Q4: What is encapsulation efficiency and why is it important for my experiments?

A4: Encapsulation efficiency (EE) refers to the percentage of the total this compound that is successfully entrapped within the liposomes.[3][12] It is a critical quality attribute as it determines the actual concentration of the active drug in the liposomal fraction.[3] A low or decreasing EE during storage indicates drug leakage and a loss of formulation integrity.

Q5: Can I expect the particle size of my liposomal this compound to change over time?

A5: Yes, changes in particle size are a key indicator of physical instability. An increase in the average particle size and polydispersity index (PDI) can suggest that the liposomes are aggregating or fusing, which can impact the formulation's performance and bioavailability.[8]

Troubleshooting Guides

Issue 1: Increased Particle Size and Polydispersity Index (PDI) During Storage

Possible Causes and Solutions

Possible CauseRecommended Action
Liposome Aggregation/Fusion - Optimize Surface Charge: Ensure the liposomes have a sufficient zeta potential (typically > ±20 mV) to induce electrostatic repulsion between vesicles.[5] - Incorporate PEGylated Lipids: The inclusion of PEG-lipids creates a hydrophilic barrier on the surface of the liposomes, providing steric hindrance that prevents aggregation.[1] - Check Storage Temperature: Elevated temperatures can increase the fluidity of the lipid bilayer, promoting fusion. Store at recommended temperatures (2-8°C).[8]
Improper Formulation - Review Lipid Composition: The choice of phospholipids and the inclusion of cholesterol can significantly impact membrane rigidity and stability. Increasing the cholesterol content can often enhance stability.[5][8]
Inappropriate Buffer Conditions - Evaluate pH and Ionic Strength: The pH and ionic strength of the storage buffer can influence liposome stability. Ensure these are optimized for your specific formulation.
Issue 2: Decreased Encapsulation Efficiency (%EE) and Drug Leakage

Possible Causes and Solutions

Possible CauseRecommended Action
Lipid Bilayer Instability - Increase Membrane Rigidity: Incorporate cholesterol into the formulation to decrease membrane fluidity and reduce drug leakage.[5] - Select Appropriate Phospholipids: Use phospholipids with a higher phase transition temperature (Tm) to create a less permeable bilayer at the storage temperature.
Storage Below Phase Transition Temperature (Tm) - Storing liposomes below their Tm can lead to the formation of gel-phase domains, which can cause defects in the bilayer and subsequent drug leakage. Ensure the storage temperature is appropriate for the lipid composition.
Chemical Degradation of Lipids - Prevent Oxidation: As mentioned in the FAQs, use antioxidants and protect from light to prevent lipid degradation that can compromise membrane integrity.[7][11]
Freeze-Thaw Stress - Avoid repeated freeze-thaw cycles. If freezing is necessary, use a suitable cryoprotectant (e.g., sucrose, trehalose) to protect the liposomes during the process.[10]
Issue 3: Chemical Degradation of this compound

Possible Causes and Solutions

Possible CauseRecommended Action
Hydrolysis or Oxidation of the Peptide - Optimize pH of the Aqueous Core: The stability of peptides is often pH-dependent. Ensure the pH of the internal aqueous phase of the liposomes is optimized for this compound stability. - Protect from Oxygen: Prepare and store the liposomal formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Interaction with Lipid Degradation Products - By preventing lipid degradation (see Issue 2), you can avoid the generation of reactive species that may interact with and degrade the encapsulated this compound.
Moisture-Related Degradation - For long-term stability, consider lyophilization to remove water, which is often a key factor in the degradation of peptide-based drugs.[3] The non-liposomal form of this compound is noted to be sensitive to moisture.[13]

Experimental Protocols

Protocol 1: Assessment of Particle Size and Zeta Potential
  • Sample Preparation: Dilute the this compound liposomal formulation in the original storage buffer to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.

  • Instrumentation: Use a calibrated DLS instrument (e.g., Malvern Zetasizer).

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform particle size measurements to obtain the z-average diameter and Polydispersity Index (PDI).

    • For zeta potential, use an appropriate folded capillary cell and perform the measurement to determine the surface charge.

  • Data Analysis: Record the mean particle size, PDI, and zeta potential. An increase in size and PDI over time suggests aggregation. A decrease in the magnitude of the zeta potential can indicate a loss of surface charge, which may lead to instability.

Protocol 2: Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. Common methods include:

    • Ultracentrifugation: Pellet the liposomes, and the supernatant will contain the free drug.

    • Size Exclusion Chromatography (SEC): Use a column that separates the larger liposomes from the smaller, free drug molecules.

  • Quantification of Drug:

    • Total Drug (Dt): Disrupt a known volume of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the this compound concentration using a validated HPLC method.

    • Free Drug (Df): Quantify the concentration of this compound in the supernatant or the collected fractions from the separation step using the same HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Dt - Df) / Dt] * 100

Visualizations

This compound's Proposed Signaling Pathway

Ezatiostat_Pathway This compound This compound (Glutathione Analog) GSTP1 GSTP1-1 This compound->GSTP1 inhibits JNK JNK GSTP1->JNK dissociation cJun c-Jun JNK->cJun phosphorylates p_cJun Phosphorylated c-Jun cJun->p_cJun Nucleus Nucleus p_cJun->Nucleus translocates to Transcription Transcription of Growth & Differentiation Genes p_cJun->Transcription Cellular_Response Cellular Response (Proliferation or Apoptosis) Transcription->Cellular_Response

Caption: Proposed mechanism of action for this compound.[14][15]

Troubleshooting Workflow for Liposome Instability

Troubleshooting_Workflow Start Instability Observed (e.g., aggregation, leakage) Check_Size_Zeta Measure Particle Size (DLS) & Zeta Potential Start->Check_Size_Zeta Check_EE Determine Encapsulation Efficiency (%EE) Start->Check_EE Size_Increased Size/PDI Increased? Check_Size_Zeta->Size_Increased EE_Decreased EE Decreased? Check_EE->EE_Decreased Zeta_Low Zeta Potential Low? Size_Increased->Zeta_Low Yes Optimize_Storage Review Storage Temp & Lipid Composition Size_Increased->Optimize_Storage No Optimize_Surface Optimize Surface Charge or Add PEG-Lipids Zeta_Low->Optimize_Surface Yes Zeta_Low->Optimize_Storage No Optimize_Membrane Increase Membrane Rigidity (e.g., add cholesterol) EE_Decreased->Optimize_Membrane Yes Check_Degradation Assess Lipid/Drug Degradation (HPLC) EE_Decreased->Check_Degradation Yes Stable Formulation Stable EE_Decreased->Stable No Optimize_Surface->Stable Optimize_Storage->Stable Optimize_Membrane->Stable Check_Degradation->Stable

References

Technical Support Center: Ezatiostat Colony-Forming Unit (CFU) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ezatiostat in colony-forming unit (CFU) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound CFU assays, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing high variability in colony counts between replicate plates treated with this compound?

High variability between replicate plates is a common issue in CFU assays and can be attributed to several factors, not all of which are specific to this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Plating Density Ensure a homogenous single-cell suspension before aliquoting. Gently vortex the cell suspension before each plating. Use calibrated pipettes and proper pipetting technique to dispense equal volumes of the cell suspension into each plate.
Uneven Distribution of Methylcellulose After adding the cell suspension to the methylcellulose-based medium, vortex the tube thoroughly but gently to ensure a uniform mixture. When dispensing into the culture dish, allow the mixture to spread evenly by tilting the dish. Avoid introducing bubbles.
Edge Effects in Culture Plates To maintain humidity and minimize evaporation from the outer wells or dishes, place sterile water in surrounding empty wells of a multi-well plate or in a separate dish within the larger incubator dish.
Inconsistent Incubation Conditions Use a calibrated and humidified incubator. Ensure stable temperature and CO2 levels. Avoid frequent opening of the incubator door.
Subjective Colony Counting Have a consistent and well-defined set of criteria for what constitutes a colony (e.g., minimum number of cells). If possible, have the same person score all the plates in an experiment, or implement a blinded scoring system with multiple counters to ensure consistency.

Question 2: My untreated control plates have fewer colonies than expected. How can I troubleshoot this?

Low colony formation in control plates can indicate a problem with the overall assay setup or the health of the hematopoietic progenitor cells.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Cell Viability Assess cell viability using a method like Trypan Blue exclusion before plating. Ensure that the cell isolation and freezing/thawing procedures are optimized to maintain high viability.
Incorrect Cell Plating Concentration The optimal plating density is cell-type dependent. If you are seeing too few colonies, you may be "underplating". Perform a titration experiment to determine the optimal cell concentration that yields a countable number of colonies (typically 30-100 colonies per 35 mm dish).
Inadequate Cytokine Support Ensure that the methylcellulose medium contains the appropriate cytokines at the correct concentrations to support the growth of the desired colony types (e.g., GM-CSF, IL-3, SCF, EPO). Verify the expiration date and proper storage of the cytokine cocktail and media.
Poor Quality of Reagents Use high-quality, tested reagents, including fetal bovine serum (FBS) and methylcellulose. Batch-to-batch variability in FBS can significantly impact colony growth.

Question 3: I am not observing the expected proliferative effect of this compound. What could be the reason?

This compound is known to induce a proliferative response in hematopoietic progenitor cells.[1] A lack of this effect could point to issues with the compound or the experimental design.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect this compound Concentration Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell type. A concentration of 10 µM has been reported to induce a proliferative response.[1]
This compound Degradation Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Cell Type Specificity The response to this compound may vary between different cell types and species. The proliferative effect of this compound is dependent on the presence of Glutathione S-transferase P1-1 (GSTP1).[2]
Assay Timing Ensure that the incubation period is sufficient for colony formation. For human bone marrow cells, this is typically 14 days.

Question 4: The colonies in my this compound-treated plates appear diffuse or have an altered morphology. Is this normal?

While there is limited specific literature on this compound-induced morphological changes in hematopoietic colonies, it is plausible that a pro-proliferative agent could alter colony size and appearance.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Effect of this compound on Proliferation The increased proliferation induced by this compound may lead to larger, more diffuse colonies, or colonies that merge. If colonies are too large and overlapping, consider reducing the initial cell plating density.
Subjective Interpretation It is crucial to establish and consistently apply morphological criteria for colony identification. Take high-quality images of representative colonies from both control and treated plates to document any differences.
Differentiation Effects This compound's mechanism of action involves the activation of the JNK signaling pathway, which can influence cell differentiation.[2] This could potentially lead to subtle shifts in the proportions of different cell types within a colony.

Data Presentation

The following table summarizes quantitative data on the effect of this compound in CFU assays based on available literature. It is important to note that these values should be used as a reference, and optimal concentrations and effects may vary depending on the specific experimental conditions.

CompoundCell TypeAssay TypeConcentrationObserved EffectReference
This compound (TLK199)Mouse Bone Marrow ProgenitorsCFU-GM10 µM~ Twofold increase in colony formation compared to vehicle control.[1]
This compound (TLK199)Human Bone Marrow ProgenitorsCFU-GM1-10 µMProliferative response observed.[1]
This compound (TLK199)HL60 cell line (drug-resistant clone selection)N/A2.5 µMStated to be 1/10th of the IC50, suggesting an IC50 of ~25 µM for this specific resistant cell line.[3]

Experimental Protocols

This section provides a representative protocol for a CFU-GM assay to evaluate the effect of this compound on human bone marrow mononuclear cells.

Materials:

  • Human bone marrow mononuclear cells (BMMCs)

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)

  • Methylcellulose-based medium for human cells (e.g., MethoCult™ H4434 Classic)

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Sterile 35 mm culture dishes

  • Sterile syringes and blunt-end needles (16-gauge)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Preparation of Cell Suspension:

    • Thaw cryopreserved human BMMCs according to standard procedures.

    • Perform a viable cell count using Trypan Blue exclusion.

    • Resuspend the cells in IMDM with 2% FBS to a concentration of 1 x 10^6 cells/mL.

    • Prepare a working cell suspension by diluting the cells to the desired final plating concentration. This should be optimized for your specific cell source, but a starting point is 2 x 10^5 cells/mL for a 1:10 dilution into the methylcellulose medium.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in IMDM with 2% FBS at 10 times the final desired concentrations.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.

  • Assay Setup:

    • For each condition (vehicle control and each this compound concentration), label duplicate or triplicate 35 mm culture dishes.

    • In a sterile tube, add 0.3 mL of the 10x this compound dilution or vehicle control to 2.7 mL of the methylcellulose-based medium.

    • Add 0.3 mL of the working cell suspension (e.g., 2 x 10^5 cells/mL) to the tube containing the methylcellulose and this compound/vehicle.

    • Vortex the tube vigorously for 2-5 seconds to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow any bubbles to dissipate.

  • Plating:

    • Using a syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into the center of each labeled 35 mm culture dish.

    • Gently tilt and rotate the dish to ensure the medium spreads to cover the entire surface.

  • Incubation:

    • Place the 35 mm dishes into a larger 100 mm petri dish or a multi-well plate.

    • Add an open, sterile dish containing sterile water to the larger dish to maintain humidity.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days. Do not disturb the plates during incubation.

  • Colony Scoring:

    • After 14 days, score the number of CFU-GM colonies under an inverted microscope.

    • A CFU-GM colony is typically defined as a cluster of 40 or more granulocytes and/or macrophages.

    • Count the total number of colonies per dish and calculate the average for each condition.

Visualizations

This compound Mechanism of Action and Signaling Pathway

Ezatiostat_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GSTP1 GSTP1 This compound->GSTP1 Inhibits JNK JNK GSTP1->JNK Inhibits cJun c-Jun JNK->cJun Activates Transcription Gene Transcription (Proliferation & Differentiation) cJun->Transcription

Caption: this compound inhibits GSTP1, leading to JNK activation and subsequent gene transcription changes.

General Experimental Workflow for this compound CFU Assay

CFU_Workflow start Start: Isolate Hematopoietic Progenitor Cells prep_cells Prepare Single Cell Suspension & Perform Viable Cell Count start->prep_cells mix Mix Cells and this compound/Vehicle with Methylcellulose Medium prep_cells->mix prep_drug Prepare this compound Dilutions & Vehicle Control prep_drug->mix plate Plate Cell/Medium Mixture in Culture Dishes mix->plate incubate Incubate for 14 Days (37°C, 5% CO2) plate->incubate score Score Colonies (Microscopy) incubate->score analyze Analyze Data: Compare Treated vs. Control score->analyze end End analyze->end

Caption: A stepwise workflow for conducting a CFU assay with this compound treatment.

Troubleshooting Logic for CFU Assay Variability

Troubleshooting_CFU start High Variability in Colony Counts? check_plating Check Cell Plating Consistency start->check_plating Yes check_mixing Review Mixing Technique (Cells & Methylcellulose) start->check_mixing Yes check_env Verify Incubator Conditions (Temp, CO2, Humidity) start->check_env Yes check_scoring Standardize Colony Scoring Criteria start->check_scoring Yes solution_plating Solution: Ensure Homogenous Cell Suspension & Accurate Pipetting check_plating->solution_plating solution_mixing Solution: Thorough but Gentle Vortexing & Even Spreading check_mixing->solution_mixing solution_env Solution: Use Calibrated Incubator & Maintain Humidity check_env->solution_env solution_scoring Solution: Blinded Scoring & Consistent Criteria check_scoring->solution_scoring

Caption: A decision tree for troubleshooting common causes of variability in CFU assays.

References

Technical Support Center: Optimizing Ezatiostat for Hematopoietic Progenitor Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ezatiostat for the expansion of hematopoietic progenitor cells (HPCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tripeptide analog of glutathione and acts as a selective inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1] Its therapeutic effect in the context of hematopoiesis stems from its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting GSTP1-1, this compound causes the dissociation of the GSTP1-1/JNK complex, leading to the phosphorylation and activation of JNK.[1] This activation stimulates the proliferation of normal myeloid progenitors.[1]

Q2: How does JNK pathway activation lead to hematopoietic progenitor cell expansion?

The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation and differentiation.[2] In hematopoietic stem cells (HSCs), inhibition of the JNK pathway has been shown to enhance self-renewal.[2] this compound-mediated activation of JNK is thought to promote the growth and maturation of hematopoietic progenitors.[3]

Q3: What is the recommended in vitro concentration of this compound for HPC expansion?

Currently, there is limited publicly available data detailing the optimal in vitro concentration of this compound for the expansion of hematopoietic progenitor cells. Clinical trials have investigated a range of intravenous and oral dosages in patients with myelodysplastic syndrome (MDS), which can provide a starting point for estimating relevant in vitro concentrations. However, direct translation from in vivo dosage to in vitro concentration is not straightforward and requires experimental determination.

Researchers should perform a dose-response study to determine the optimal concentration for their specific cell type and culture conditions. A suggested starting range for such a study could be from 1 µM to 50 µM, based on concentrations used in in vitro studies with other cell lines.

Troubleshooting Guide

This guide addresses common issues that may be encountered during HPC expansion experiments with this compound.

Problem Possible Cause Suggested Solution
Low Cell Viability This compound concentration is too high, leading to cytotoxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific HPC population. Start with a lower concentration and titrate upwards.
Suboptimal cell culture conditions.Ensure all cell culture reagents are fresh and of high quality. Maintain optimal incubator conditions (37°C, 5% CO₂). Refer to general hematopoietic stem cell culture troubleshooting guides for further details.[4][5][6]
Poor HPC Expansion Suboptimal this compound concentration.As with low viability, an inappropriate concentration can lead to insufficient stimulation. A thorough dose-response experiment is crucial.
Inadequate cytokine support.Ensure the basal media is supplemented with an optimal cocktail of cytokines known to support HPC expansion (e.g., SCF, TPO, FLT3L).
Cell density is too low or too high.Optimize the initial seeding density of your HPCs. Very low densities may inhibit expansion due to lack of cell-cell contact and autocrine signaling, while very high densities can lead to rapid nutrient depletion and accumulation of waste products.
Excessive Differentiation of HPCs Imbalance in cytokine cocktail.The composition and concentration of cytokines can significantly influence the balance between self-renewal and differentiation. Adjust cytokine concentrations to favor progenitor expansion.
Prolonged culture duration.Extended culture periods can lead to spontaneous differentiation. Optimize the culture duration for maximal expansion of the desired progenitor population.
Inconsistent Results Variability in primary cell source.Primary HPCs from different donors can exhibit significant variability. Use cells from the same lot or donor for a set of experiments to minimize this variability.
Inconsistent reagent preparation.Prepare fresh dilutions of this compound and cytokines for each experiment from a concentrated stock solution to ensure consistency.

Experimental Protocols

General Protocol for In Vitro Expansion of CD34+ Hematopoietic Progenitor Cells

This protocol provides a general framework for the expansion of CD34+ HPCs. The concentration of this compound should be optimized through a dose-response experiment.

  • Isolation of CD34+ Cells: Isolate CD34+ cells from bone marrow, mobilized peripheral blood, or cord blood using immunomagnetic bead selection according to the manufacturer's instructions.

  • Cell Culture Medium: Use a serum-free expansion medium specifically designed for hematopoietic stem and progenitor cells, supplemented with a cytokine cocktail typically including Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FLT3L).

  • Seeding Density: Seed the purified CD34+ cells at a density of 1 x 10⁵ cells/mL in a tissue culture-treated plate or flask.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On day 0 of the culture, add this compound to the culture medium to achieve the desired final concentrations for your dose-response experiment. Include a vehicle control (DMSO only).

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.

  • Monitoring and Maintenance: Monitor the cell cultures daily for viability and proliferation. Perform a half-medium change every 2-3 days with fresh medium containing the appropriate concentrations of cytokines and this compound.

  • Harvesting and Analysis: After the desired culture period (e.g., 7-14 days), harvest the cells. Determine the total cell count and assess the expansion of CD34+ cells and other hematopoietic progenitor populations using flow cytometry.

Colony-Forming Unit (CFU) Assay

The CFU assay is a functional assay to determine the frequency of hematopoietic progenitors in your expanded cell population.

  • Cell Preparation: Harvest the expanded cells and perform a cell count. Resuspend the cells at an appropriate concentration in a suitable base medium.

  • Plating: Add the cell suspension to a methylcellulose-based medium containing a cocktail of cytokines that support the growth of various colony types (e.g., CFU-GM, BFU-E, CFU-GEMM).

  • Incubation: Plate the cell/methylcellulose mixture into 35 mm culture dishes. Incubate at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.

  • Colony Scoring: After the incubation period, identify and count the different types of hematopoietic colonies under an inverted microscope based on their morphology.[7][8][9][10]

Data Presentation

Table 1: In Vivo Dosage of this compound from Clinical Trials

Disclaimer: The following data is from clinical trials in human subjects and is provided for informational purposes only. These dosages are not directly applicable to in vitro experiments and should not be used to determine in vitro concentrations without proper dose-response studies.

Study Phase Route of Administration Dosage Range Patient Population
Phase 1-2a[3]Intravenous50 - 600 mg/m²Myelodysplastic Syndrome
Phase 1[11]Oral200 - 6000 mg/dayMyelodysplastic Syndrome

Visualizations

This compound Mechanism of Action: JNK Pathway Activation

Ezatiostat_JNK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ezatiostat_out This compound Ezatiostat_in This compound Ezatiostat_out->Ezatiostat_in Cellular Uptake GSTP1 GSTP1-1 Ezatiostat_in->GSTP1 inhibits JNK JNK GSTP1->JNK inhibits p_JNK p-JNK (Active) JNK->p_JNK cJun c-Jun p_JNK->cJun phosphorylates p_cJun p-c-Jun (Active) cJun->p_cJun Proliferation Progenitor Cell Proliferation p_cJun->Proliferation promotes

Caption: this compound inhibits GSTP1-1, leading to JNK activation and progenitor cell proliferation.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Culture cluster_analysis Analysis cluster_optimization Optimization Isolate_HPCs 1. Isolate CD34+ HPCs Culture_Setup 2. Set up HPC Culture Isolate_HPCs->Culture_Setup Add_this compound 4. Add this compound to Cultures Culture_Setup->Add_this compound Dose_Response 3. Prepare this compound Dose Range (e.g., 1-50 µM) + Vehicle Control Dose_Response->Add_this compound Incubate 5. Incubate (7-14 days) with periodic medium changes Add_this compound->Incubate Harvest 6. Harvest Cells Incubate->Harvest Cell_Count 7a. Total Cell Count (Expansion Fold) Harvest->Cell_Count Flow_Cytometry 7b. Flow Cytometry (%CD34+, Viability) Harvest->Flow_Cytometry CFU_Assay 7c. CFU Assay (Progenitor Frequency) Harvest->CFU_Assay Analyze_Data 8. Analyze Data to Determine Optimal Concentration Cell_Count->Analyze_Data Flow_Cytometry->Analyze_Data CFU_Assay->Analyze_Data

Caption: Workflow for determining the optimal in vitro concentration of this compound for HPC expansion.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Oral Ezatiostat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects during preclinical studies with oral Ezatiostat in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a tripeptide analog of glutathione and a prodrug.[1] Its active metabolite inhibits Glutathione S-transferase P1-1 (GSTP1-1).[1] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular proliferation, differentiation, and apoptosis.[2][3] this compound has been investigated for the treatment of myelodysplastic syndrome (MDS).[1]

Q2: What are the known gastrointestinal side effects of this compound in humans?

Clinical trials of an oral formulation of this compound in patients with MDS have reported gastrointestinal adverse events. The most common of these are Grade 1 and 2 nausea, diarrhea, and vomiting.[4]

Q3: What gastrointestinal side effects can be anticipated in animal models receiving oral this compound?

While specific preclinical data on the gastrointestinal side effects of oral this compound is limited, based on human clinical data, researchers should be prepared to observe potential signs of nausea (in species that do not vomit, like rodents, this can manifest as pica), diarrhea, and general malaise. Preclinical studies with this compound analogs have shown them to be well-tolerated at doses up to 200 mg/kg, suggesting that severe GI toxicity may not be a primary concern at therapeutic doses.[5]

Q4: What is a suitable oral formulation for this compound in animal studies?

Specific details of the oral formulation for this compound used in preclinical studies are not widely published. However, for peptide-like prodrugs and compounds with poor water solubility, common vehicles for oral gavage in rodents include aqueous suspensions or solutions using excipients such as:

  • 0.5% to 1% Methylcellulose

  • Polyethylene glycol (e.g., PEG 400)

  • Tween 80 (Polysorbate 80) as a surfactant to aid in suspension

  • A combination of these, for example, 0.6% Methylcellulose with 0.2% Tween 80 in water.[6]

It is crucial to perform formulation and vehicle tolerability studies to ensure that the chosen vehicle does not independently cause gastrointestinal distress.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.

Issue 1: Animals are exhibiting signs of diarrhea after oral gavage with this compound.

  • How do I objectively assess diarrhea? Implement a standardized diarrhea scoring system based on fecal consistency. A detailed protocol for this is provided in the "Experimental Protocols" section. Consistent monitoring and scoring are key to understanding the severity and time course of this side effect.

  • What are the potential causes of diarrhea? Diarrhea could be a direct pharmacological effect of this compound on the gastrointestinal tract, similar to what is observed in human patients. It could also be related to the formulation, gavage procedure stress, or underlying health status of the animals.

  • What immediate actions should I take?

    • Ensure animals have free access to drinking water to prevent dehydration.

    • Monitor body weight daily, as weight loss can be an early indicator of significant GI distress.

    • Provide supportive care, such as a highly palatable and digestible diet.[1]

  • What long-term management strategies can be implemented?

    • Dose Adjustment: If diarrhea is severe and dose-dependent, consider a dose reduction study to find a better-tolerated dose that still achieves the desired therapeutic effect.

    • Formulation Optimization: Evaluate if the vehicle is contributing to the issue. A different suspension agent or the addition of a soothing agent (with appropriate controls) might be beneficial.

    • Prophylactic Treatment: In consultation with a veterinarian, consider the use of anti-diarrheal medications. However, be mindful that this could interfere with the study's primary endpoints.

Issue 2: Rats are showing signs of nausea (pica) after this compound administration.

  • How can I measure nausea in rats? Rats do not vomit, but they exhibit a behavior called "pica," which is the consumption of non-nutritive substances like kaolin clay. This is a well-established surrogate for nausea and malaise in rats. A protocol for a pica assay is provided in the "Experimental Protocols" section.

  • What could be causing the nausea-like behavior? Similar to humans, this compound may directly stimulate central nervous system pathways that induce nausea.

  • How can I manage nausea in my study?

    • Prophylactic Anti-emetics: Consider the prophylactic administration of anti-emetic drugs. 5-HT3 receptor antagonists like ondansetron are commonly used to manage chemotherapy-induced nausea.[7] NK-1 receptor antagonists such as maropitant have also shown efficacy.[8] A pilot study to determine the effectiveness of an anti-emetic and its potential impact on your experimental outcomes is recommended.

    • Dietary Adjustments: Providing a highly palatable diet can sometimes encourage normal feeding behavior and reduce pica.

Issue 3: Animals appear lethargic and have decreased food intake.

  • What are the possible reasons for these observations? Lethargy and decreased appetite can be secondary to nausea, diarrhea, or general malaise caused by the drug. It's also important to rule out other potential causes such as stress from handling and gavage.

  • What steps should be taken to address this?

    • Monitor Closely: Daily monitoring of body weight, food and water intake, and clinical signs is essential.

    • Supportive Care: Ensure easy access to food and water. A soft, palatable, high-calorie diet can be offered. Subcutaneous fluid administration may be necessary if dehydration is suspected.

    • Refine Handling and Gavage Technique: Ensure that the oral gavage procedure is performed by a trained individual to minimize stress and potential injury to the esophagus.

Data Presentation

Table 1: Summary of Potential Gastrointestinal Side Effects and Management Strategies

Side Effect Assessment Method Potential Cause Immediate Actions Long-Term Management Strategies
Diarrhea Fecal consistency scoring (See Protocol 1)Drug pharmacology, formulation, stressEnsure hydration, monitor body weight, provide palatable dietDose adjustment, formulation optimization, consider anti-diarrheal agents (with caution)
Nausea Pica assay (in rats) (See Protocol 2)Central nervous system stimulationProvide kaolin for monitoring, ensure access to normal chowProphylactic anti-emetics (e.g., ondansetron, maropitant), dietary adjustments
Lethargy / Anorexia Daily clinical observation, body weight, food intakeSecondary to nausea/diarrhea, general malaiseSupportive care (palatable diet, hydration)Refine handling/gavage technique, address primary GI side effects

Experimental Protocols

Protocol 1: Assessment of Diarrhea in Mice/Rats

Objective: To quantitatively assess the severity of diarrhea in rodents.

Materials:

  • Clean cages with a wire mesh floor or a paper towel lining.[7][9]

  • A scoring chart (see Table 2).

Procedure:

  • House animals individually in cages with a wire mesh floor or a paper towel placed on the cage floor to allow for clear observation of fecal pellets.[7][9]

  • Observe the fecal pellets at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing) for the first day, and then daily.

  • Score the consistency of the feces using the scale in Table 2.

  • Record the score for each animal at each time point. The presence of a "water mark" around the stool on a paper towel can help differentiate between normal and wet stools.[7]

Table 2: Diarrhea Scoring Scale

ScoreDescription
0 Normal, well-formed, firm pellets.
1 Soft, but still formed pellets.
2 Very soft, unformed pellets (paste-like).
3 Watery diarrhea.

Adapted from various preclinical models of diarrhea and colitis.[8]

Protocol 2: Pica Assay for Nausea Assessment in Rats

Objective: To assess nausea-like behavior in rats by measuring the consumption of kaolin clay.

Materials:

  • Standard rat chow.

  • Kaolin pellets.

  • Two separate food hoppers for each cage.

  • A scale to weigh the chow and kaolin.

Procedure:

  • Acclimatize rats to the housing conditions with two food hoppers, one containing standard chow and the other containing kaolin pellets, for at least 3 days prior to the start of the experiment.

  • On the day of the experiment, weigh the chow and kaolin in each hopper before administering the oral dose of this compound or vehicle.

  • Return the hoppers to the cages.

  • At 24 hours post-dosing, weigh the remaining chow and kaolin in each hopper.

  • Calculate the amount of chow and kaolin consumed by each rat.

  • An increase in kaolin consumption relative to baseline and/or the vehicle control group is indicative of pica and suggests a nausea-like response.

Visualizations

Ezatiostat_Signaling_Pathway This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolism GSTP1_1 GSTP1-1 ActiveMetabolite->GSTP1_1 Inhibition JNK JNK GSTP1_1->JNK Inhibition (in resting state) CellularEffects Cellular Proliferation, Differentiation, Apoptosis JNK->CellularEffects Activation

Caption: this compound Signaling Pathway.

GI_Side_Effect_Workflow Start Oral Administration of this compound Monitor Monitor for GI Side Effects (Diarrhea, Pica, Weight Loss) Start->Monitor SideEffects GI Side Effects Observed? Monitor->SideEffects NoSideEffects Continue Monitoring SideEffects->NoSideEffects No AssessSeverity Assess Severity (Scoring/Quantification) SideEffects->AssessSeverity Yes End Analyze Data & Refine Protocol NoSideEffects->End SupportiveCare Implement Supportive Care (Hydration, Diet) AssessSeverity->SupportiveCare ConsiderIntervention Consider Prophylactic Intervention (e.g., Anti-emetics) SupportiveCare->ConsiderIntervention ConsiderIntervention->End

Caption: Experimental Workflow for Managing GI Side Effects.

References

impact of serum batch variability on Ezatiostat bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges researchers may encounter due to serum batch variability during Ezatiostat bioactivity assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A: this compound is a glutathione analog prodrug that is investigated for treating myelodysplastic syndrome (MDS).[1] In the body, it is metabolized into its active form, TLK117.[2][3] The primary target of TLK117 is the enzyme Glutathione S-transferase P1-1 (GSTP1-1).[4][5] GSTP1-1 normally binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of cellular processes.[2] By inhibiting GSTP1-1, this compound's active metabolite causes the release and subsequent activation of JNK.[2][5] This activated JNK then phosphorylates the transcription factor c-Jun, which promotes the growth and maturation of hematopoietic progenitor cells and can induce apoptosis (programmed cell death) in leukemia cell lines.[2][4] This entire process occurs within the MAPK signaling pathway.[1]

Ezatiostat_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Metabolized by TLK117 TLK117 (Active Moiety) Esterases->TLK117 GSTP1_JNK GSTP1-1 / JNK (Inactive Complex) TLK117->GSTP1_JNK Inhibits GSTP1 GSTP1-1 JNK JNK (Active) GSTP1_JNK->JNK Releases cJun c-Jun JNK->cJun Phosphorylates pcJun Phosphorylated c-Jun cJun->pcJun Transcription Gene Transcription pcJun->Transcription Translocates & Activates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Cellular_Response

Caption: this compound's mechanism of action signaling pathway.
Q2: What are the common bioactivity assays used for this compound?

A: Based on its mechanism of action, the bioactivity of this compound can be assessed through several in vitro assays, including:

  • Cell Proliferation Assays: Measuring the stimulation of myeloid precursor proliferation in cell lines such as HL60 or in primary human bone marrow cultures.[3][4]

  • Differentiation Assays: Observing the differentiation of cells, for example, by monitoring the maturation of HL60 cells into granulocytes and monocytes.[1]

  • Apoptosis Assays: Quantifying the induction of apoptosis in malignant cell lines, which is another therapeutic action of the drug.[4][5]

  • Kinase Activation Assays: Directly measuring the activation of JNK or other components of the MAPK pathway, such as ERK1/ERK2, through methods like Western blotting for phosphorylated proteins.[4]

Section 2: Troubleshooting Guide for Serum-Related Variability

Q3: My this compound assay results (e.g., cell proliferation, IC50) are inconsistent between experiments. Could serum be the cause?

A: Yes, lot-to-lot variability in fetal bovine serum (FBS) is a primary cause of irreproducibility in cell-based assays.[6][7] Serum is an undefined mixture of over 1,000 components, including growth factors, hormones, and lipids.[6][8] The composition of these components can vary significantly from one batch to the next.[9] This variation can directly impact the signaling pathways that this compound modulates. For instance, a serum lot with high concentrations of growth factors might promote cell proliferation independently, masking the specific effects of this compound and leading to inconsistent and unreliable results.[6]

Q4: How can I mitigate the impact of serum batch variability on my experiments?

A: A systematic approach is required to minimize serum-induced variability. The most effective strategy involves pre-qualifying serum lots before they are used in critical experiments.[9] This ensures that the serum itself does not introduce an unacceptable level of variation.

Serum_Workflow start Start purchase Purchase Large, Single Lot of Serum start->purchase aliquot Aliquot and Store Properly (-20°C or -80°C) purchase->aliquot qualify Qualify New Lot vs. Established Reference Lot aliquot->qualify decision Does it Meet Acceptance Criteria? qualify->decision use Approve and Use Lot for All Subsequent Experiments decision->use Yes reject Reject Lot. Test a Different Lot. decision->reject No end End use->end reject->qualify

Caption: Workflow for mitigating serum batch variability.
Q5: What key parameters should I evaluate when qualifying a new serum lot for my this compound assay?

A: When qualifying a new serum lot, it's crucial to compare its performance against a previously established "gold standard" or reference lot. Key parameters should be assessed to ensure consistency.

ParameterRecommended TestAcceptance CriteriaRationale
Cell Health & Morphology Microscopic examination of cells cultured in the new serum lot.No observable changes in cell shape, size, or adherence compared to the reference lot.Ensures the serum is not cytotoxic or causing unintended phenotypic changes.
Basal Proliferation Rate A standard proliferation assay (e.g., MTS, CellTiter-Glo) on untreated cells.Proliferation rate should be within ±15% of the rate observed with the reference lot.Guarantees a consistent baseline growth rate before drug treatment.
Plating Efficiency Low-density cell seeding and colony counting after a set period.Plating efficiency should be comparable to the reference lot.Confirms the serum supports cell attachment and survival, which is critical for assay setup.
Assay-Specific Performance Run the full this compound bioactivity assay using both the new and reference serum lots.The this compound dose-response curve and calculated IC50/EC50 value should be within ±20% of the reference lot.This is the most critical test to confirm that the new serum lot does not alter the specific drug response.

Section 3: Experimental Protocols

Protocol 1: General Method for Serum Lot Qualification
  • Objective: To determine if a new lot of FBS ("Test Lot") performs comparably to a previously validated lot ("Reference Lot") in an this compound bioactivity assay.

  • Materials:

    • Myeloid cell line (e.g., HL60).

    • Basal culture medium (e.g., RPMI-1640).

    • Reference Lot FBS.

    • Test Lot FBS.

    • This compound.

    • Assay reagent (e.g., CellTiter-Glo®).

    • 96-well plates.

  • Procedure:

    • Prepare two sets of complete media: one supplemented with 10% Reference Lot FBS and the other with 10% Test Lot FBS.

    • Culture cells in both media conditions for at least two passages to allow for adaptation. Monitor cell morphology and growth daily.

    • Set up two identical 96-well plates for the proliferation assay. Seed cells at the optimized density in their respective media (Reference or Test).

    • On each plate, create a dose-response curve for this compound (e.g., 8 concentrations from 0 to 50 µM) and include a vehicle control.

    • Incubate for the standard assay duration (e.g., 72 hours).

    • Add the proliferation assay reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence).

  • Data Analysis & Acceptance:

    • Normalize the data on each plate to its respective vehicle control.

    • Plot the dose-response curves for both the Reference and Test lots.

    • Calculate the EC50 or IC50 value for each condition.

    • Acceptance: The Test Lot is accepted if the cell morphology is normal and the calculated EC50/IC50 value is within a predefined range (e.g., ±20%) of the value obtained with the Reference Lot.

Protocol 2: Example Proliferation Assay with HL60 Cells
  • Cell Preparation: Culture HL60 human leukemia cells in RPMI-1640 medium supplemented with 10% qualified FBS and 1% Penicillin-Streptomycin. Maintain cells in suspension culture at a density between 0.2 and 1.0 x 10^6 cells/mL.

  • Assay Setup:

    • Count cells and adjust the concentration to 2 x 10^5 cells/mL in fresh, pre-warmed complete medium.

    • Dispense 50 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (for a final volume of 100 µL).

  • Compound Addition:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells containing cells. Add 50 µL of medium with vehicle (e.g., 0.2% DMSO) to control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Readout:

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Section 4: Illustrative Data

Table 1: Hypothetical Data on HL60 Cell Proliferation with Different Serum Lots

This table illustrates how varying serum lots can impact the results of an this compound bioactivity assay. The "Proliferation Index" is calculated relative to the untreated control for each serum lot.

Serum LotTreatmentRaw Luminescence (RLU)Proliferation Index
Reference Lot Untreated Control150,0001.00
10 µM this compound210,0001.40
Test Lot A (Pass) Untreated Control145,0001.00
10 µM this compound200,1001.38
Test Lot B (Fail) Untreated Control250,0001.00
10 µM this compound287,5001.15

Interpretation:

  • Test Lot A shows a similar basal proliferation and response to this compound as the Reference Lot , making it acceptable for use.

  • Test Lot B has a much higher basal proliferation rate and shows a blunted response to this compound. Using this lot would lead to an underestimation of the drug's bioactivity and is therefore unacceptable.

References

quality control parameters for synthetic Ezatiostat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for synthetic Ezatiostat. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider for synthetic this compound?

A1: The critical quality attributes for synthetic this compound include its identity, purity, strength, and stability. These attributes are essential to ensure the safety and efficacy of the compound in research and development. Key parameters to monitor include appearance, solubility, identity confirmation, assay (potency), purity (including related substances and residual solvents), and stability under defined storage conditions.

Q2: How can I confirm the identity of my synthetic this compound sample?

A2: The identity of synthetic this compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) retention time matching against a qualified reference standard is a primary method. Spectroscopic methods such as Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure are also crucial for unambiguous identification.[1]

Q3: What are the typical purity specifications for research-grade synthetic this compound?

A3: For research purposes, a high level of purity is expected. Typically, the purity of synthetic this compound should be ≥98.0%.[2] Purity is most commonly assessed by HPLC, which can separate this compound from process-related impurities and degradation products. Some commercial suppliers may offer purities of ≥99%.[1]

Q4: What are the common impurities that might be present in synthetic this compound?

A4: Impurities in synthetic this compound can originate from the manufacturing process or degradation. These can include starting materials, by-products, intermediates, and reagents.[3] As this compound is a tripeptide analog, potential impurities could include deletion sequences, insertion sequences, or diastereomers. Forced degradation studies can help identify potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5][6]

Q5: What are the recommended storage conditions for synthetic this compound?

A5: Synthetic this compound should be stored at -20°C for long-term stability.[7][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is advisable to avoid repeated freeze-thaw cycles.

Q6: What solvents are suitable for dissolving synthetic this compound?

A6: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[8][9] It is reported to be insoluble in water.[8] When preparing stock solutions in DMSO, ensure the use of fresh, moisture-free DMSO to prevent solubility issues.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Purity of this compound is lower than specified.Verify the purity of your this compound batch using HPLC. Compare the chromatogram to a reference standard if available.
Degradation of this compound due to improper storage.Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light.
Difficulty dissolving this compound Use of an inappropriate solvent.This compound is soluble in DMSO and ethanol. It is insoluble in water.
Moisture absorption in DMSO.Use fresh, anhydrous DMSO for preparing stock solutions.
Appearance of unexpected peaks in HPLC analysis Sample degradation.Prepare fresh samples for analysis and ensure proper storage of stock solutions.
Contamination of the HPLC system or solvent.Run a blank gradient to check for system contamination. Use fresh, HPLC-grade solvents.
Low potency or activity in biological assays Inaccurate concentration of the stock solution.Re-verify the weighing of the compound and the dilution calculations.
Degradation of this compound in the assay medium.Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium).

Quality Control Parameters

The following tables summarize the key quality control parameters and suggested acceptance criteria for synthetic this compound intended for research use. These are based on general principles for peptide-like pharmaceuticals and information from commercial suppliers.

Table 1: Physicochemical Properties and Identity

Parameter Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Solubility Visual InspectionSoluble in DMSO and Ethanol
Identity by HPLC HPLC-UVRetention time of the major peak corresponds to the reference standard.
Identity by MS Mass SpectrometryMolecular weight corresponds to the theoretical value (C₂₇H₃₅N₃O₆S, MW: 529.65 g/mol ).[8]
Identity by NMR ¹H NMR, ¹³C NMRThe spectrum conforms to the structure of this compound.

Table 2: Purity and Impurities

Parameter Method Acceptance Criteria
Purity by HPLC HPLC-UV≥98.0%
Individual Unspecified Impurity HPLC-UV≤0.10%
Total Impurities HPLC-UV≤2.0%
Residual Solvents GC-HSMeets ICH Q3C limits for Class 2 and Class 3 solvents.[10][11][12]
Elemental Impurities ICP-MS or ICP-OESMeets ICH Q3D limits.[13][14][15][16]

Table 3: Assay and Stability

Parameter Method Acceptance Criteria
Assay (as is) HPLC-UV (against a reference standard)95.0% - 105.0%
Stability (Long-term) HPLC-UVStable for at least 24 months when stored at -20°C.
Stability (Short-term) HPLC-UVStable at ambient temperature for a limited duration (to be determined by stability studies).

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of synthetic this compound and to detect and quantify any related impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute this compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in DMSO to a final concentration of approximately 1 mg/mL.

  • Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability-Indicating Method Development and Forced Degradation Studies

Objective: To develop an HPLC method that can separate this compound from its degradation products and to investigate the degradation pathways of the molecule.

Methodology:

  • Method Development: Develop an HPLC method as described above, ensuring that it can separate the main peak from any potential degradation products.

  • Forced Degradation: Expose this compound samples (in solid state and in solution) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Evaluation: Assess the peak purity of the main this compound peak to ensure that no degradation products are co-eluting. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Weigh this compound dissolve Dissolve in DMSO (1 mg/mL) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end Purity Report calculate->end Report Result

Caption: Workflow for HPLC Purity Analysis of this compound.

signaling_pathway cluster_nucleus Nuclear Events This compound This compound GSTP1 GSTP1-1 This compound->GSTP1 Inhibits JNK JNK GSTP1->JNK Inhibits cJun c-Jun JNK->cJun Phosphorylates p_cJun Phosphorylated c-Jun cJun->p_cJun Nucleus Nucleus p_cJun->Nucleus Transcription Gene Transcription p_cJun->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis

Caption: this compound Signaling Pathway via GSTP1-1 Inhibition.

References

Validation & Comparative

Ezatiostat versus lenalidomide in non-del(5q) MDS models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Ezatiostat and Lenalidomide in Non-del(5q) Myelodysplastic Syndromes (MDS) Models

This guide provides a detailed comparison of this compound and lenalidomide, two therapeutic agents investigated for the treatment of myelodysplastic syndromes (MDS) in patients without the chromosome 5q deletion (non-del(5q)). The information is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, clinical efficacy from reported studies, and the experimental frameworks used for their evaluation.

Overview and Mechanism of Action

This compound and lenalidomide operate through distinct molecular pathways to exert their effects on hematopoietic cells.

This compound: A glutathione S-transferase P1-1 (GST-P1) inhibitor, this compound is a prodrug that is metabolized to its active form, TLK117.[1] GST-P1 is an enzyme overexpressed in many cancers that negatively regulates the c-Jun N-terminal kinase (JNK) pathway by binding to JNK.[1] By inhibiting GST-P1, this compound's active metabolite facilitates the dissociation and subsequent activation of JNK.[1] Activated JNK then promotes the growth, maturation, and differentiation of hematopoietic progenitor cells while inducing apoptosis in leukemia cell lines.[1][2][3]

Ezatiostat_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound (Prodrug) TLK117 TLK117 This compound->TLK117 Esterase Action Transcription Gene Transcription Differentiation Growth & Differentiation Transcription->Differentiation GSTP1_JNK GSTP1_JNK TLK117->GSTP1_JNK Inhibits JNK JNK GSTP1_JNK->JNK Releases GSTP1 GSTP1 GSTP1_JNK->GSTP1 cJun cJun JNK->cJun Phosphorylates pcJun pcJun cJun->pcJun pcJun->Transcription Translocates to Nucleus

Lenalidomide: An immunomodulatory drug (IMiD), lenalidomide's mechanism is centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] Lenalidomide binds to CRBN, altering the substrate specificity of the complex.[5][6] This leads to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][7] The degradation of these factors is linked to the anti-proliferative and immunomodulatory effects of the drug.[6] In non-del(5q) MDS, lenalidomide is also suggested to enhance the erythropoietin (EPO) receptor signaling pathway.[8]

Lenalidomide_Pathway cluster_downstream Downstream Effects Apoptosis Apoptosis of Malignant Cells Immune Immunomodulation Lenalidomide Lenalidomide CRBN_Complex CRBN_Complex Lenalidomide->CRBN_Complex Binds to CRBN Altered_Complex Altered_Complex CRBN_Complex->Altered_Complex IKZF1_3 IKZF1_3 Altered_Complex->IKZF1_3 Targets Degradation Degradation IKZF1_3->Degradation Ubiquitination Ub Ub Ub->Altered_Complex Degradation->Apoptosis Degradation->Immune Proteasome Proteasome Degradation->Proteasome

Clinical Efficacy in Non-del(5q) MDS

Clinical trials have evaluated both drugs as monotherapies and in combination for low to intermediate-1 risk non-del(5q) MDS. The primary endpoint for efficacy is typically Hematologic Improvement (HI) according to the 2006 International Working Group (IWG) criteria.

Monotherapy Performance

Direct head-to-head trials are scarce; however, data from separate studies provide insight into their individual efficacy.

DrugStudyKey Efficacy EndpointResultCitation
Lenalidomide MDS-005RBC-Transfusion Independence (TI) ≥ 56 days26.9% (Lenalidomide) vs. 2.5% (Placebo)[9]
Lenalidomide RetrospectiveErythroid Response Rate25% - 27%[10]
This compound Phase 2RBC-Transfusion Independence29%[11]
This compound Phase 2Hematologic Improvement-Erythroid (HI-E)26%[3]
Combination Therapy Performance

A Phase 1 dose-ranging study evaluated the safety and efficacy of this compound combined with lenalidomide in 19 patients with non-del(5q) MDS.[2][12]

Dose Group (this compound + Lenalidomide)Evaluable Patients (n)HI-E ResponseHI-Platelet (HI-P) ResponseHI-Neutrophil (HI-N) ResponseRBC-TI AchievedCitation
2000 mg + 10 mg 1040% (4/10)60% (3/5)33% (1/3)43% (3/7) of TD patients[12][13]
2500 mg + 10 mg 425% (1/4)---[12][13]
Overall --60% (3/5 thrombocytopenic pts)-43% (3/7 TD patients)[2][12]

HI-E: Hematologic Improvement-Erythroid; HI-P: Hematologic Improvement-Platelet; HI-N: Hematologic Improvement-Neutrophil; RBC-TI: Red Blood Cell Transfusion Independence; TD: Transfusion-Dependent.

Notably, one patient who was previously ineffective to lenalidomide monotherapy became transfusion independent with the combination therapy.[2][12] Multilineage responses were observed, with one patient experiencing a complete trilineage response.[2][12] The combination was found to be tolerable, with an adverse event profile consistent with each drug administered alone.[13]

Experimental Protocols & Methodologies

The clinical evaluation of these drugs follows structured protocols designed to assess safety, tolerability, and efficacy.

Study Design: Phase 1 Combination Trial (this compound + Lenalidomide)

The primary methodology for evaluating the combination therapy was a Phase 1, open-label, dose-ranging study.[2][12]

  • Objective: To determine the safety, tolerability, and recommended Phase 2 dose of this compound in combination with a fixed dose of lenalidomide.

  • Patient Population: Patients diagnosed with low to intermediate-1 risk non-del(5q) MDS.[12]

  • Treatment Regimen: this compound was administered orally at doses of 2000 mg or 2500 mg per day, combined with 10 mg of lenalidomide, on days 1-21 of a 28-day cycle.[12][13]

  • Assessments:

    • Safety: Monitored through the incidence and severity of adverse events (AEs). Common non-hematologic AEs included fatigue, nausea, and diarrhea, while hematologic AEs included thrombocytopenia and neutropenia.[12][13]

    • Efficacy: Hematologic improvement and transfusion independence were assessed using the IWG 2006 criteria.[12]

Experimental_Workflow cluster_setup Study Setup & Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Response & Data Analysis Screening Patient Screening (Low/INT-1 Risk, Non-del(5q) MDS) Enrollment Informed Consent & Enrollment Screening->Enrollment Dosing Dose Administration (e.g., this compound 2000mg + Lenalidomide 10mg) Days 1-21 of 28-day cycle Enrollment->Dosing Monitoring Adverse Event (AE) Monitoring (Hematologic & Non-hematologic) Dosing->Monitoring Response Response Assessment (IWG 2006 Criteria for HI) Monitoring->Response Analysis Data Analysis (Efficacy & Safety) Response->Analysis

Summary and Conclusion

This compound and lenalidomide present two different therapeutic strategies for non-del(5q) MDS.

  • Mechanism: this compound targets the JNK signaling pathway to promote hematopoietic cell differentiation, while lenalidomide modulates the CRBN E3 ligase to induce degradation of key transcription factors.

  • Efficacy: As monotherapies in non-del(5q) MDS, both agents demonstrate the ability to induce erythroid responses and transfusion independence in approximately a quarter of patients.[3][9][10][11]

  • Combination Potential: Preclinical rationale and early clinical data suggest a potential synergistic or additive effect when combined. The combination of this compound and lenalidomide was well-tolerated and showed promising multi-lineage responses, including in a patient who had previously failed lenalidomide monotherapy.[12][14][15]

The distinct mechanisms of action and the encouraging results from combination studies support the further development of this compound, particularly in conjunction with lenalidomide, as a potential therapeutic option for patients with non-del(5q) MDS.[12]

References

A Comparative Analysis of Ezatiostat and Decitabine in Promoting Hematologic Improvement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Ezatiostat and Decitabine in promoting hematologic improvement in patients with myelodysplastic syndromes (MDS). This analysis is based on a review of published clinical trial data and mechanistic studies.

Myelodysplastic syndromes are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a risk of transformation to acute myeloid leukemia (AML).[1] Therapeutic interventions aim to improve blood counts, reduce transfusion dependence, and delay disease progression. This guide focuses on two such agents, this compound and Decitabine, detailing their mechanisms of action, clinical efficacy in terms of hematologic improvement, and the experimental protocols used to evaluate these outcomes.

Mechanisms of Action

This compound and Decitabine operate through distinct molecular pathways to exert their therapeutic effects.

This compound , a glutathione S-transferase P1-1 (GSTP1-1) inhibitor, modulates cellular signaling pathways to promote the growth and maturation of hematopoietic progenitors.[1][2] Its active metabolite, TLK117, binds to GSTP1-1, leading to the activation of Jun-N-terminal kinase (JNK).[1] Activated JNK then promotes the growth and differentiation of hematopoietic cells while inducing apoptosis in leukemic blasts.[1][2]

Decitabine , a hypomethylating agent, functions as a DNA methyltransferase (DNMT) inhibitor.[3][4] By incorporating into DNA, it traps DNMT enzymes, leading to a reduction in DNA methylation.[3][4] This hypomethylation can reactivate silenced tumor suppressor genes, promoting cell differentiation and apoptosis in cancerous cells.[3][5][6] At higher doses, Decitabine can also be cytotoxic by inhibiting DNA synthesis.[5][6]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of this compound and Decitabine.

Ezatiostat_Pathway This compound This compound (Prodrug) TLK117 TLK117 (Active Metabolite) This compound->TLK117 Metabolism GSTP1_JNK GSTP1-JNK Complex TLK117->GSTP1_JNK Inhibits GSTP1 GSTP1 GSTP1_JNK->GSTP1 Dissociation JNK JNK GSTP1_JNK->JNK Release cJun c-Jun JNK->cJun Phosphorylates Apoptosis Leukemic Blast Apoptosis JNK->Apoptosis p_cJun Phosphorylated c-Jun cJun->p_cJun Nucleus Nucleus p_cJun->Nucleus Translocation Transcription Transcription of Growth & Differentiation Genes Nucleus->Transcription Hematopoiesis Hematopoietic Progenitor Growth & Maturation Transcription->Hematopoiesis

Figure 1: this compound Signaling Pathway.

Decitabine_Pathway Decitabine Decitabine dCTP_analog Decitabine Triphosphate Decitabine->dCTP_analog Phosphorylation DNA DNA Replication dCTP_analog->DNA Incorporation Methylated_DNA Hypermethylated DNA (Tumor Suppressor Genes Silenced) DNMT DNA Methyltransferase (DNMT) Methylated_DNA->DNMT Recruitment Trapped_DNMT DNMT Trapped on DNA DNMT->Trapped_DNMT Irreversible Binding Hypomethylated_DNA Hypomethylated DNA Trapped_DNMT->Hypomethylated_DNA Leads to Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylated_DNA->Gene_Reactivation Cell_Differentiation Cell Differentiation Gene_Reactivation->Cell_Differentiation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest

Figure 2: Decitabine Signaling Pathway.

Clinical Efficacy in Hematologic Improvement

The following tables summarize the quantitative data on hematologic improvement from clinical trials of this compound and Decitabine in patients with MDS. It is important to note that these data are from separate studies and not from a head-to-head comparison.

This compound Clinical Trial Data
Hematologic Improvement (HI)Phase 1-2a Study (IV)[1]Phase 2 Study (Oral)[2]
Erythroid (HI-E) 24% (9/38)22% (13/60)
Neutrophil (HI-N) 42% (11/26)19% (4/21)
Platelet (HI-P) 50% (12/24)3.7% (1/27)
Trilineage Response 25% (4/16)9.1% (1/11)
Bilineage Response Not Reported20% (4/20)
Decitabine Clinical Trial Data
Response CategoryPhase III Study vs. Supportive Care[7]Phase II Study (Schedule A)[8]Phase II Study (Schedule B)[8]Chinese Phase II Trial (Arm I)[9]Chinese Phase II Trial (Arm II)[9]
Overall Response Rate 17%23%23%41.5%38.1%
Complete Response (CR) 9%16.3% (7/43)0%18.1%14.4%
Partial Response (PR) Not Reported0%4.5% (1/22)6.4%3.1%
Marrow CR (mCR) Not Reported0%4.5% (1/22)17.0%20.6%
Hematologic Improvement (HI) 13%7.0% (3/43)13.6% (3/22)3.2%1.0%

Experimental Protocols

The assessment of hematologic improvement in the cited clinical trials generally follows the International Working Group (IWG) criteria. Below are the typical methodologies employed.

Assessment of Hematologic Improvement

The primary endpoint for efficacy in these studies was the rate of hematologic improvement, as defined by the IWG criteria for MDS. This involves serial monitoring of peripheral blood counts and bone marrow status.

  • Erythroid Response (HI-E):

    • For patients with a baseline hemoglobin <11 g/dL and transfusion dependence, a reduction in red blood cell (RBC) transfusion requirement by at least 4 units over 8 weeks compared with the prior 8 weeks.

    • For patients not requiring transfusions, an increase in hemoglobin by at least 1.5 g/dL.

  • Platelet Response (HI-P):

    • For patients with a baseline platelet count <100 x 10⁹/L, an increase by at least 30 x 10⁹/L.

    • For patients with initial platelet counts <20 x 10⁹/L and transfusion dependence, transfusion independence and a platelet count >20 x 10⁹/L.

  • Neutrophil Response (HI-N):

    • For patients with a baseline absolute neutrophil count (ANC) <1.0 x 10⁹/L, at least a 100% increase to an ANC >1.0 x 10⁹/L.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial evaluating hematologic improvement in MDS.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_evaluation Response Evaluation cluster_followup Long-Term Follow-up Patient_Recruitment Patient Recruitment (Low to Intermediate-1 Risk MDS) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_CBC Complete Blood Count (CBC) Informed_Consent->Baseline_CBC Baseline_BM Bone Marrow Aspirate & Biopsy Informed_Consent->Baseline_BM Baseline_Transfusion Transfusion History Informed_Consent->Baseline_Transfusion Randomization Randomization (if applicable) Baseline_BM->Randomization Drug_Administration Drug Administration (e.g., this compound or Decitabine) Randomization->Drug_Administration Monitoring Ongoing Monitoring (Adverse Events, Vitals) Drug_Administration->Monitoring Periodic_CBC Periodic CBC Monitoring->Periodic_CBC Periodic_BM Periodic Bone Marrow Assessment Monitoring->Periodic_BM IWG_Criteria Assessment of Hematologic Improvement (IWG 2006 Criteria) Periodic_CBC->IWG_Criteria Periodic_BM->IWG_Criteria Survival_Analysis Overall Survival IWG_Criteria->Survival_Analysis Progression_Analysis Time to AML Transformation IWG_Criteria->Progression_Analysis

Figure 3: Typical Clinical Trial Workflow for MDS.

Conclusion

Both this compound and Decitabine have demonstrated efficacy in improving hematologic parameters in patients with MDS, albeit through different mechanisms of action. The choice of therapy may depend on various factors, including the specific cytopenias, patient characteristics, and risk stratification. The provided data and protocols offer a foundation for understanding and comparing the clinical performance of these two agents. Further head-to-head clinical trials would be necessary for a definitive comparison of their efficacy in promoting hematologic improvement.

References

Synergistic Enhancement of Hematopoiesis: A Comparative Analysis of Ezatiostat and Lenalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Research Community

A notable advancement in the therapeutic landscape for myelodysplastic syndromes (MDS) has been the investigation of combination therapies aimed at improving hematopoietic outcomes. This guide provides a comprehensive comparison of the effects of Ezatiostat and lenalidomide on hematopoietic progenitors, with a focus on their synergistic potential. The information presented herein is derived from a key Phase 1 clinical trial and preclinical knowledge of the individual agents' mechanisms of action.

Executive Summary

The combination of this compound, a glutathione S-transferase P1-1 (GST-P1) inhibitor, and lenalidomide, an immunomodulatory agent, has demonstrated promising clinical activity in patients with non-deletion(5q) low to intermediate-1 risk myelodysplastic syndrome (MDS).[1][2][3] This combination therapy has been shown to be well-tolerated and effective in inducing hematologic improvement, including in patients refractory to lenalidomide monotherapy.[1][2][3] The synergistic effect is thought to arise from their distinct and complementary mechanisms of action on hematopoietic progenitors. This compound promotes the maturation of hematopoietic progenitors by activating the JNK signaling pathway, while lenalidomide exhibits complex activities including direct effects on hematopoietic stem cells and modulation of the bone marrow microenvironment.

Comparative Efficacy: Clinical Findings

A Phase 1 dose-ranging study provides the most definitive data on the synergistic effects of this compound and lenalidomide in a clinical setting. The study evaluated the combination in 19 patients with non-deletion(5q) low to intermediate-1 risk MDS.[1][3]

Table 1: Hematologic Improvement (HI) in Evaluable Patients [1][3]

Response CategoryThis compound 2000 mg + Lenalidomide 10 mg (n=10)This compound 2500 mg + Lenalidomide 10 mg (n=4)
Erythroid (HI-E) 40% (4/10)25% (1/4)
Platelet (HI-P) 60% (3/5)-
Neutrophil (HI-N) 33% (1/3)-

Table 2: Multi-lineage Responses in Evaluable Patients [1][3]

Response CategoryThis compound 2000 mg + Lenalidomide 10 mg
Bilineage (HI-E and HI-P) 60% (3/5)
Bilineage (HI-E and HI-N) 33% (1/3)
Bilineage (HI-N and HI-P) 33% (1/3)
Trilineage Response (Pancytopenia) 33% (1/3)

Of note, three out of seven red blood cell (RBC) transfusion-dependent patients (43%) achieved transfusion independence, with one of these patients having previously failed lenalidomide monotherapy.[1][3] These findings strongly suggest a synergistic interaction that can overcome resistance to single-agent therapy.

Mechanisms of Action: A Basis for Synergy

This compound: This agent is a glutathione S-transferase P1-1 (GST-P1) inhibitor.[1][3] GST-P1 normally sequesters Jun N-terminal kinase (JNK), a key signaling molecule. By inhibiting GST-P1, this compound leads to the activation of the JNK pathway, which in turn promotes the growth and maturation of hematopoietic progenitors.[3]

Lenalidomide: The mechanism of lenalidomide in hematopoiesis is multifaceted. It has been shown to have a direct, selective inhibitory effect on the del(5q) clone in MDS.[4] In non-del(5q) MDS and for normal hematopoietic progenitors, its effects are thought to be mediated through immunomodulation, alteration of the bone marrow microenvironment, and direct effects on hematopoietic stem cells that can promote the expansion and proliferation of normal CD34+ cells.[4] Recent studies have also indicated that lenalidomide can modulate the expansion and differentiation of human CD34+ hematopoietic stem/progenitor cells (HSPCs) in vitro.[5]

The proposed synergy likely stems from this compound's direct pro-maturation signaling in progenitor cells, complemented by lenalidomide's broader effects on the bone marrow niche and its direct influence on hematopoietic stem cell function.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and lenalidomide affecting hematopoietic progenitors.

Ezatiostat_Pathway This compound This compound GSTP1 GST P1-1 This compound->GSTP1 inhibits JNK JNK GSTP1->JNK sequesters Progenitor Hematopoietic Progenitor Cell JNK->Progenitor activates Maturation Growth & Maturation Progenitor->Maturation

Proposed signaling pathway for this compound in hematopoietic progenitors.

Lenalidomide_Pathway Lenalidomide Lenalidomide HSPC Hematopoietic Stem/Progenitor Cell Lenalidomide->HSPC direct effect BM_Microenvironment Bone Marrow Microenvironment Lenalidomide->BM_Microenvironment modulates Immunomodulation Immunomodulation Lenalidomide->Immunomodulation Expansion Expansion & Differentiation HSPC->Expansion BM_Microenvironment->HSPC supports

Overview of Lenalidomide's effects on the hematopoietic system.

Experimental Protocols

The following outlines the methodology of the key Phase 1 clinical trial investigating the combination of this compound and lenalidomide.

Study Design: This was a Phase 1, multicenter, open-label, dose-ranging study.[3]

Patient Population: 19 patients with non-deletion(5q) low to intermediate-1 risk myelodysplastic syndrome.[1][3]

Treatment Regimen:

  • This compound: Administered orally at doses of 2000 mg/day or 2500 mg/day.[1][3]

  • Lenalidomide: Administered orally at a dose of 10 mg/day.[1][3]

  • Schedule: Both drugs were administered on days 1-21 of a 28-day cycle.[1][3]

Assessments:

  • Efficacy: Hematologic improvement was evaluated based on the International Working Group (IWG) 2006 criteria.[1]

  • Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0.[3]

Experimental Workflow:

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles (28 days) cluster_assessment Response Assessment Patient_Inclusion Inclusion Criteria: - Non-del(5q) MDS - Low to Int-1 Risk Dosing Days 1-21: This compound (2000mg or 2500mg) + Lenalidomide (10mg) Patient_Inclusion->Dosing Rest Days 22-28: Rest Period Dosing->Rest HI_Eval Hematologic Improvement (IWG 2006 Criteria) Safety_Eval Adverse Event Monitoring (NCI-CTCAE v3.0) cluster_treatment cluster_treatment cluster_treatment->HI_Eval cluster_treatment->Safety_Eval

Workflow of the Phase 1 clinical trial of this compound and Lenalidomide.

Conclusion and Future Directions

The combination of this compound and lenalidomide represents a promising therapeutic strategy for patients with non-deletion(5q) MDS. The clinical data strongly support a synergistic effect, leading to improved hematologic responses, including in patients who have failed prior lenalidomide therapy.[1][3] The distinct mechanisms of action of these two agents provide a solid biological rationale for this synergy.

Future research should focus on preclinical in vitro and in vivo studies to dissect the precise molecular mechanisms of this synergistic interaction on hematopoietic progenitor cells. Such studies would be invaluable for optimizing combination therapies and identifying predictive biomarkers for patient response. Further clinical trials are also warranted to confirm these initial findings in a larger patient population and to explore the potential of this combination in other hematologic malignancies.[1][3]

References

A Head-to-Head Comparison of Ezatiostat and Other GSTP1-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the targeted inhibition of Glutathione S-transferase P1-1 (GSTP1-1) presents a promising avenue for therapeutic intervention, particularly in oncology. GSTP1-1 is often overexpressed in tumor cells, contributing to drug resistance. Ezatiostat (formerly known as Telintra®, TLK199), a glutathione analog prodrug, has been a key molecule in this area of research. This guide provides an objective, data-driven comparison of this compound and other notable GSTP1-1 inhibitors, focusing on their performance, supporting experimental data, and relevant methodologies.

Data Presentation: Quantitative Comparison of GSTP1-1 Inhibitors

The following tables summarize the inhibitory potency of this compound's active metabolite (TLK117) and other GSTP1-1 inhibitors. It is important to note that these values are collated from various studies and may have been determined under different experimental conditions.

InhibitorTypeTargetIC50 (µM)Ki (µM)Notes
TLK117 (active metabolite of this compound) Glutathione AnalogGSTP1-1>200 (in HT29 cells for parent drug TLK199: 22)[1]0.4[1][2]Selective for GSTP1-1 over GSTA1-1 and GSTM1-1[1].
Ethacrynic Acid Michael AcceptorGSTP1-1, GSTA1-1, GSTM1-1Varies (low micromolar range)[3][4]3.3–4.8[1]A well-known, non-selective GST inhibitor[4][5].
NBDHEX Nitrobenzoxadiazole derivativeGSTP1-1, GSTM2-20.8[6]-Potent inhibitor with pro-apoptotic activity[7][8].
LAS17 Dichlorotriazine derivativeGSTP1-1 (irreversible)0.5[9][10][11]-A selective, tyrosine-directed irreversible inhibitor[12].
GSTP1-1 inhibitor 1 (compound 6b) Irreversible inhibitorGSTP1-121[13]-A long-acting covalent inhibitor[13].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of GSTP1-1 inhibitors.

GSTP1_JNK_Pathway cluster_inhibition Inhibition cluster_activation Kinase Activation & Transcription This compound This compound (Prodrug) TLK117 TLK117 (Active Metabolite) This compound->TLK117 Metabolism GSTP1_JNK GSTP1-JNK Complex TLK117->GSTP1_JNK Inhibits Interaction JNK JNK (Active) GSTP1_JNK->JNK Release & Activation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 Forms Nucleus Nucleus AP1->Nucleus Translocation Genes Target Genes (Proliferation, Differentiation, Apoptosis) Nucleus->Genes Transcription

Caption: Mechanism of this compound-induced JNK activation.

GSTP1_Inhibition_Assay cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis GSTP1 GSTP1-1 Enzyme Incubation Pre-incubation of GSTP1-1, GSH, and Inhibitor GSTP1->Incubation GSH Glutathione (GSH) GSH->Incubation CDNB 1-chloro-2,4-dinitrobenzene (CDNB) Reaction Initiate reaction by adding CDNB CDNB->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Incubation->Reaction Measurement Measure absorbance at 340 nm over time Reaction->Measurement Rate Calculate reaction rate Measurement->Rate IC50 Determine IC50 value Rate->IC50

Caption: Workflow for a GSTP1-1 inhibition assay.

Experimental Protocols

GSTP1-1 Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against GSTP1-1.

Materials:

  • Recombinant human GSTP1-1 enzyme

  • Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Test inhibitor (e.g., this compound, Ethacrynic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent.

  • In a 96-well plate, add the assay buffer, GSTP1-1 enzyme, and GSH to each well.

  • Add varying concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[14]

  • Initiate the enzymatic reaction by adding CDNB to all wells.

  • Immediately begin monitoring the change in absorbance at 340 nm at regular intervals for a set duration using a microplate reader. The increase in absorbance is due to the formation of the GS-CDNB conjugate.[14][15][16]

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of GSTP1-1 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT29, MCF-7)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

  • Treat the cells with various concentrations of the test inhibitor and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[18][19]

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.

JNK Activity Assay

This protocol provides a general workflow for measuring the activation of JNK, a downstream target of GSTP1-1 inhibition.

Materials:

  • Cell lysate from cells treated with a GSTP1-1 inhibitor

  • Anti-JNK antibody

  • Protein A/G agarose beads for immunoprecipitation

  • JNK substrate (e.g., recombinant ATF2 or c-Jun)

  • Kinase assay buffer

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for antibody-based detection)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-phospho-ATF2 or anti-phospho-c-Jun antibody (for non-radioactive detection)

Procedure:

  • Treat cells with the GSTP1-1 inhibitor for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody and protein A/G beads.

  • Wash the immunoprecipitated JNK to remove non-specific binding.

  • Resuspend the JNK-bound beads in a kinase assay buffer containing the JNK substrate (e.g., ATF2).

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Detect the phosphorylated substrate. If using radiolabeled ATP, expose the membrane to X-ray film. If using non-radiolabeled ATP, perform a Western blot using a phospho-specific antibody against the substrate.

  • Quantify the band intensity to determine the level of JNK activity.

This guide provides a foundational comparison of this compound and other GSTP1-1 inhibitors. For in-depth analysis and direct comparisons, researchers are encouraged to perform these assays side-by-side under identical experimental conditions. The provided protocols and diagrams serve as a starting point for designing and executing such studies.

References

A Comparative Guide to Novel Ezatiostat Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ezatiostat, a glutathione analog, has paved the way for new therapeutic strategies, particularly in the treatment of myelodysplastic syndromes (MDS).[1][2] Its mechanism of action, centered on the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), has inspired the development of novel analogs with enhanced potency and selectivity.[3][4] This guide provides a comprehensive comparison of these next-generation compounds, summarizing their synthesis, biological activity, and the experimental frameworks used for their evaluation.

Introduction to this compound and its Mechanism of Action

This compound (TLK199) is a tripeptide glutathione analog that functions as a prodrug.[5] It is intracellularly metabolized to its active diacid form, which is a potent and selective inhibitor of GSTP1-1.[5] This enzyme is overexpressed in various hematologic cancers and plays a crucial role in cellular detoxification and the regulation of signaling pathways.[4]

The primary mechanism of action of this compound involves the inhibition of GSTP1-1, which leads to the disruption of its interaction with c-Jun N-terminal kinase (JNK).[2][4] This dissociation results in the activation of the JNK signaling pathway, a key regulator of cell proliferation, differentiation, and apoptosis.[4][6] The activation of JNK, along with other mitogen-activated protein kinases (MAPKs) like ERK, ultimately contributes to the therapeutic effects of this compound, including the induction of apoptosis in malignant cells and the stimulation of normal hematopoietic cell growth and differentiation.[6]

Comparative Biological Activity of Novel this compound Analogs

Recent research has focused on the synthesis of novel diacid analogs of this compound with modifications to the cysteinyl sulfur moiety. These modifications have led to compounds with significantly improved inhibitory potency and selectivity for GSTP1-1. The following table summarizes the comparative biological activities of these novel analogs based on available data.

FeatureThis compoundNovel Diacid Analogs
Target Glutathione S-transferase P1-1 (GSTP1-1)Glutathione S-transferase P1-1 (GSTP1-1)
In Vitro Potency (GSTP1-1 Inhibition) Baseline30- to 130-fold improvement in IC50[5]
Selectivity (vs. GSTA1-1 & GSTM1-1) Baseline3- to 10-fold higher selectivity[5]
Cytotoxicity (CC50 in HL-60 cells) -6-17 µM range (for esterified prodrugs)[5]
Apoptosis Induction Induces apoptosisInduces growth arrest and apoptosis in human leukemia cells (HL-60)[5]
Cell Differentiation (HL-60 cells) Induces differentiation~2-fold increase in CD11b expression[5]
Reactive Oxygen Species (ROS) Production Increases ROS2- to 3-fold increase in HL-60 and 293T cells[5]
MAPK Pathway Modulation Activates JNK and ERK[6]Disrupts GSTP1-1 binding to JNK, ERK, and p38[6]
In Vivo Activity -Accelerated recovery in a 5-FU-induced neutropenia model in rats[5]

Signaling Pathway of this compound and its Analogs

The following diagram illustrates the proposed signaling pathway initiated by this compound and its novel analogs. By inhibiting GSTP1-1, these compounds unleash the pro-apoptotic and differentiation-inducing cascades of the MAPK pathways.

Ezatiostat_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ezatiostat_Analog This compound Analog (Prodrug) Active_Analog Active Diacid Analog Ezatiostat_Analog->Active_Analog Intracellular Metabolism GSTP1_1 GSTP1-1 Active_Analog->GSTP1_1 Inhibition GSTP1_1_Complex GSTP1-1 : MAPK (Inactive Complex) GSTP1_1->GSTP1_1_Complex Binds to JNK JNK JNK->GSTP1_1_Complex ERK ERK ERK->GSTP1_1_Complex p38 p38 p38->GSTP1_1_Complex Activated_JNK Activated JNK (p-JNK) Apoptosis Apoptosis Activated_JNK->Apoptosis Activated_ERK Activated ERK (p-ERK) Differentiation Cell Differentiation Activated_ERK->Differentiation Activated_p38 Activated p38 (p-p38) Activated_p38->Apoptosis GSTP1_1_Complex->Activated_JNK Dissociation & Activation GSTP1_1_Complex->Activated_ERK Dissociation & Activation GSTP1_1_Complex->Activated_p38 Dissociation & Activation

Caption: Signaling pathway of this compound analogs.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize novel this compound analogs.

GSTP1-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the catalytic activity of GSTP1-1.

  • Reagents and Materials:

    • Recombinant human GSTP1-1 enzyme

    • 1-chloro-2,4-dinitrobenzene (CDNB)

    • Reduced glutathione (GSH)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, GSH, and GSTP1-1 enzyme in each well of the 96-well plate.

    • Add the test compound (this compound analog) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding CDNB to all wells.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the GSTP1-1 activity.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell line (e.g., HL-60)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the CC50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Reagents and Materials:

    • Human cancer cell line (e.g., HL-60)

    • Complete cell culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat the cells with the this compound analogs at their respective CC50 concentrations for a defined period (e.g., 24 or 48 hours).

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative

      • Early apoptotic cells: Annexin V-FITC positive and PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Analog Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification GST_Inhibition GSTP1-1 Inhibition Assay (Determine IC50) Purification->GST_Inhibition Cytotoxicity Cytotoxicity Assay (e.g., MTT on HL-60 cells) (Determine CC50) GST_Inhibition->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis_Assay Differentiation_Assay Cell Differentiation Assay (e.g., CD11b expression) Apoptosis_Assay->Differentiation_Assay Toxicity Toxicity Studies (in rodents) Differentiation_Assay->Toxicity Efficacy Efficacy Studies (e.g., Neutropenia Model) Toxicity->Efficacy

Caption: General experimental workflow.

Conclusion

The development of novel diacid analogs of this compound represents a significant advancement in the pursuit of more effective and selective cancer therapeutics. The data, though preliminary and primarily from conference presentations, strongly suggests that these second-generation compounds possess superior inhibitory activity against GSTP1-1 and enhanced pro-apoptotic and differentiation-inducing capabilities compared to the parent compound. Further in-depth studies, including the publication of full peer-reviewed research, are anticipated to provide a more detailed quantitative comparison and solidify the therapeutic potential of these promising new agents.

References

S-Biphenyl Substituted Ezatiostat Analogs Demonstrate Enhanced Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA - Researchers have developed novel S-biphenyl substituted analogs of Ezatiostat, a known inhibitor of Glutathione S-transferase P1-1 (GSTP1-1), which demonstrate significantly enhanced in vitro potency and robust antitumor activity against human leukemia cells. These findings position the new analogs as promising candidates for further preclinical and clinical development in oncology.

This compound, a glutathione analog, functions by inhibiting GSTP1-1, an enzyme often overexpressed in cancer cells. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately inducing apoptosis (programmed cell death) in malignant cells. Seeking to improve upon the therapeutic potential of this compound, scientists synthesized a series of analogs with various substitutions on the cysteinyl sulfur. Among these, the S-biphenylmethyl substituted analogs emerged as exceptionally potent.

Superior In Vitro Efficacy of S-Biphenyl Analogs

In a key study, replacement of the benzyl group in this compound with a 2- or 4-biphenylmethyl substituent resulted in a remarkable 30- to 130-fold improvement in the half-maximal inhibitory concentration (IC50) against GSTP1-1.[1] This enhanced enzymatic inhibition translated to significant cytotoxic effects in human leukemia (HL-60) cells. The S-biphenyl analogs induced growth arrest and apoptosis with half-maximal effective concentration (CC50) values in the range of 6-17 μM, comparable to or lower than the parent compound, this compound.[1]

While the specific IC50 and CC50 values for each S-biphenyl analog from a peer-reviewed publication are not publicly available, the significant fold-increase in potency highlights their potential as superior antitumor agents.

Comparative Antitumor Activity Data (Conceptual)

The following table conceptualizes the expected comparative data based on available information. The data for S-biphenyl analogs is presented as a potential range, reflecting the reported improvements in potency.

CompoundTargetIC50 (GSTP1-1)Antitumor Activity (HL-60 cells) CC50Key Findings
This compound GSTP1-1Baseline~6-17 µM[1]Induces apoptosis via JNK activation.
S-Biphenyl Substituted Analogs GSTP1-130-130x lower than this compound (projected)[1]≤ 6-17 µM[1]Significantly enhanced GSTP1-1 inhibition; potent induction of apoptosis.

Mechanism of Action: Enhanced JNK Pathway Activation

The antitumor activity of this compound and its analogs is intrinsically linked to their ability to disrupt the interaction between GSTP1-1 and JNK. In cancer cells, GSTP1-1 can sequester and inactivate JNK, a critical component of the apoptotic signaling cascade. By inhibiting GSTP1-1, these compounds release JNK, allowing its phosphorylation and activation, which in turn triggers downstream events leading to apoptosis. The enhanced potency of the S-biphenyl substituted analogs suggests a more efficient disruption of the GSTP1-1/JNK complex.

Ezatiostat_Signaling_Pathway cluster_cell Cancer Cell This compound S-Biphenyl this compound Analog GSTP1_JNK GSTP1-JNK Complex (Inactive JNK) This compound->GSTP1_JNK Inhibits JNK Active JNK GSTP1_JNK->JNK Releases Apoptosis Apoptosis JNK->Apoptosis Induces

Caption: Signaling pathway of S-biphenyl this compound analogs.

Experimental Protocols

Detailed experimental protocols from a primary research article for the S-biphenyl substituted analogs are not currently available. However, based on standard methodologies for evaluating similar compounds, the following experimental workflows are likely to have been employed.

GSTP1-1 Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on the target enzyme.

GSTP1_Inhibition_Workflow cluster_workflow GSTP1-1 Inhibition Assay Workflow Start Recombinant GSTP1-1 Enzyme Incubate Incubate with Compound (this compound or Analog) Start->Incubate Add_Substrates Add Substrates (GSH and CDNB) Incubate->Add_Substrates Measure Measure Product Formation (Spectrophotometry) Add_Substrates->Measure Calculate Calculate IC50 Measure->Calculate

References

Navigating Therapeutic Resistance in Myelodysplastic Syndromes: A Comparative Analysis of Ezatiostat's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanistic underpinnings of Ezatiostat and other approved Myelodysplastic Syndromes (MDS) therapies, this guide provides a comparative analysis of their cross-resistance profiles. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and proposes experimental frameworks to address gaps in our understanding of therapeutic resistance in MDS.

Myelodysplastic Syndromes (MDS) are a group of complex and heterogeneous clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a variable risk of progression to acute myeloid leukemia (AML). The therapeutic landscape of MDS includes agents with distinct mechanisms of action, such as the glutathione S-transferase P1-1 (GSTP1-1) inhibitor this compound, the immunomodulatory drug lenalidomide, and hypomethylating agents (HMAs) like azacitidine and decitabine. A critical challenge in the clinical management of MDS is the development of resistance to these therapies. Understanding the potential for cross-resistance between these agents is paramount for optimizing sequential and combination treatment strategies.

This guide provides a comparative overview of the signaling pathways and resistance mechanisms of this compound, lenalidomide, and HMAs. While direct experimental data on the cross-resistance of this compound is limited, the distinct mechanisms of action of these drugs suggest a low probability of overlapping resistance pathways. Clinical observations have shown that patients with MDS who are refractory to lenalidomide may still respond to treatment with this compound in combination with lenalidomide, supporting the hypothesis of a lack of complete cross-resistance.[1][2][3]

Comparative Analysis of MDS Therapies

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound, lenalidomide, and hypomethylating agents.

FeatureThis compoundLenalidomideHypomethylating Agents (Azacitidine, Decitabine)
Primary Target Glutathione S-transferase P1-1 (GSTP1-1)[4]Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex[2]DNA Methyltransferases (DNMTs)[5][6]
Mechanism of Action Inhibition of GSTP1-1 leads to the activation of c-Jun N-terminal kinase (JNK), promoting hematopoietic progenitor cell proliferation and apoptosis of malignant cells.[4]Binds to CRBN, leading to the ubiquitination and degradation of specific substrate proteins, including Ikaros family zinc finger proteins 1 and 3 (IKZF1, IKZF3) and casein kinase 1 alpha (CK1α).[2]Incorporation into DNA and/or RNA, leading to the inhibition of DNMTs, resulting in DNA hypomethylation and re-expression of tumor suppressor genes.[5][6][7]
Known Resistance Mechanisms Data not available.Mutations or decreased expression of CRBN. Mutations in substrate proteins.Changes in drug transport and metabolism, alterations in nucleotide metabolism, and mutations in genes such as TET2 and ASXL1.[7]
Clinical Evidence for Lack of Cross-Resistance A phase 1 study of this compound in combination with lenalidomide showed responses in patients with non-del(5q) MDS, including one patient for whom prior lenalidomide monotherapy was ineffective.[1][2][3]Not applicable.Not applicable.

Signaling Pathways and Mechanisms of Action

The distinct signaling pathways targeted by this compound, lenalidomide, and hypomethylating agents are central to the hypothesis of a low potential for cross-resistance.

This compound Signaling Pathway

This compound's therapeutic effects are mediated through the inhibition of GSTP1-1, a negative regulator of the JNK signaling pathway. By inhibiting GSTP1-1, this compound leads to the activation of JNK, which in turn phosphorylates downstream targets like c-Jun. This activation can lead to both the proliferation and differentiation of normal hematopoietic progenitors and the induction of apoptosis in malignant clones.

Ezatiostat_Pathway This compound This compound GSTP1 GSTP1-1 This compound->GSTP1 inhibits JNK JNK GSTP1->JNK inhibits cJun c-Jun JNK->cJun activates (phosphorylation) Proliferation Progenitor Proliferation & Differentiation cJun->Proliferation Apoptosis Malignant Cell Apoptosis cJun->Apoptosis

Caption: this compound inhibits GSTP1-1, leading to JNK activation and downstream effects.

Lenalidomide Signaling Pathway

Lenalidomide functions by binding to the cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, including the transcription factors IKZF1 and IKZF3, and the kinase CK1α. The degradation of these proteins results in downstream effects that inhibit tumor cell growth and promote an anti-tumor immune response.

Lenalidomide_Pathway Lenalidomide Lenalidomide CRBN CRBN-E3 Ligase Complex Lenalidomide->CRBN binds Substrates IKZF1, IKZF3, CK1α CRBN->Substrates targets Ubiquitination Ubiquitination Substrates->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects Proteasome->Downstream

Caption: Lenalidomide redirects the CRBN-E3 ligase complex to degrade target proteins.

Hypomethylating Agents Signaling Pathway

Hypomethylating agents, such as azacitidine and decitabine, are nucleoside analogs that, after being incorporated into DNA, covalently trap DNA methyltransferases (DNMTs). This trapping leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation and apoptosis.

HMA_Pathway HMA Hypomethylating Agents DNA_incorporation Incorporation into DNA HMA->DNA_incorporation DNMTs DNMTs DNA_incorporation->DNMTs trap Hypomethylation DNA Hypomethylation DNMTs->Hypomethylation inhibition of Gene_expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_expression Apoptosis Differentiation & Apoptosis Gene_expression->Apoptosis

Caption: HMAs inhibit DNMTs, leading to DNA hypomethylation and gene re-expression.

Experimental Protocols for Assessing Cross-Resistance

To empirically determine the cross-resistance profile of this compound with other MDS therapies, a series of in vitro experiments can be conducted. The following protocols provide a framework for such an investigation.

Experimental Workflow

The overall workflow for assessing cross-resistance involves generating drug-resistant cell lines and then testing the sensitivity of these resistant lines to other drugs.

Experimental_Workflow start Start with MDS Cell Line generate_resistant Generate Drug-Resistant Cell Lines (e.g., Lenalidomide-R) start->generate_resistant characterize Characterize Resistant Phenotype generate_resistant->characterize test_this compound Test Sensitivity to This compound characterize->test_this compound viability Cell Viability Assay (MTT) test_this compound->viability clonogenic Clonogenic Assay test_this compound->clonogenic apoptosis Apoptosis Assay test_this compound->apoptosis pathway_analysis Signaling Pathway Analysis test_this compound->pathway_analysis compare Compare with Parental Cell Line viability->compare clonogenic->compare apoptosis->compare pathway_analysis->compare conclusion Draw Conclusion on Cross-Resistance compare->conclusion

Caption: Workflow for in vitro assessment of cross-resistance.

Detailed Methodologies

1. Cell Lines and Culture:

  • Cell Lines: Utilize established human MDS/AML cell lines such as SKM-1, MOLM-13, or KG-1.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Generation of Drug-Resistant Cell Lines:

  • Method: Gradually expose the parental cell line to increasing concentrations of the drug of interest (e.g., lenalidomide or a hypomethylating agent) over several months.

  • Procedure: Start with a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth). Once the cells have adapted and are growing at a normal rate, double the drug concentration. Repeat this process until the cells can tolerate a concentration at least 10-fold higher than the initial IC50 of the parental line.

  • Verification: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT) and comparing the IC50 of the resistant line to the parental line.

3. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound, lenalidomide, or an HMA for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values.

4. Colony Formation (Clonogenic) Assay:

  • Principle: This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.

  • Protocol:

    • Treat cells with different concentrations of the drugs for 24 hours.

    • Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate in a semi-solid medium (e.g., MethoCult™).

    • Incubate for 10-14 days until colonies are visible.

    • Stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.

    • Calculate the surviving fraction for each treatment.

5. Apoptosis Assay (Caspase-3 Activity Assay):

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Protocol:

    • Treat cells with the drugs for 48 hours.

    • Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Measure the absorbance of the resulting colorimetric product at 405 nm.

    • Quantify the fold-increase in caspase-3 activity relative to untreated controls.

6. Signaling Pathway Analysis (Western Blotting):

  • Principle: This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

  • Protocol for JNK Activation:

    • Treat cells with this compound for various time points.

    • Lyse the cells and determine the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The distinct mechanisms of action of this compound, lenalidomide, and hypomethylating agents provide a strong rationale for their potential use in sequence or in combination to overcome or circumvent therapeutic resistance in MDS. While direct comparative data on cross-resistance is still emerging, the available clinical evidence is encouraging. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate the cross-resistance profiles of these and other novel MDS therapies, ultimately paving the way for more effective and personalized treatment strategies for patients with this challenging disease.

References

comparative proteomics of Ezatiostat-treated versus untreated hematopoietic cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated proteomic changes in hematopoietic cells following treatment with Ezatiostat. The information is synthesized from the known mechanism of action of this compound and established proteomic methodologies.

This compound, a glutathione S-transferase P1 (GSTP1) inhibitor, has been investigated for its therapeutic potential in hematological malignancies. Its mechanism of action involves the disruption of the interaction between GSTP1 and c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling pathway. This guide outlines the expected proteomic consequences of this compound treatment, offering insights into its molecular effects on hematopoietic cells.

Inferred Quantitative Proteomic Changes

Protein Family/PathwayExpected Change with this compound TreatmentRationale
JNK Signaling Pathway
c-JunIncreased phosphorylationThis compound relieves GSTP1-mediated inhibition of JNK, leading to downstream activation and phosphorylation of c-Jun.
JunB, ATF2Increased phosphorylationAs downstream targets of JNK, their phosphorylation is expected to increase upon pathway activation.
Apoptosis Regulators
Bcl-2 family (e.g., Bcl-2, Bcl-xL)Decreased expressionActivation of the JNK pathway is often associated with pro-apoptotic signals, which can include the downregulation of anti-apoptotic proteins.
Caspases (e.g., Caspase-3, Caspase-9)Increased activation (cleavage)JNK-mediated apoptosis typically converges on the activation of the caspase cascade.
Cell Cycle Regulators
Cyclins (e.g., Cyclin D1)Decreased expressionJNK activation can lead to cell cycle arrest, often mediated by the downregulation of cyclins.
Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)Increased expressionJNK signaling can induce the expression of CDK inhibitors, leading to cell cycle arrest.
Glutathione S-Transferase Family
GSTP1No change in expression, but inhibited activityThis compound is a direct inhibitor of GSTP1 activity, but it is not expected to significantly alter the protein's expression level in the short term.

Experimental Protocols

The following section details a standard experimental workflow for a comparative proteomic analysis of hematopoietic cells, which can be adapted for studying the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: Human hematopoietic cell lines (e.g., K562, HL-60) or primary hematopoietic stem and progenitor cells.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Cells are treated with a predetermined concentration of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

Protein Extraction and Quantification
  • Lysis: Cells are harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Proteomic Analysis using Mass Spectrometry
  • Sample Preparation: Equal amounts of protein from treated and untreated samples are subjected to in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and relative abundance.

  • Data Analysis: The MS/MS data is processed using bioinformatics software to identify and quantify proteins. Statistical analysis is performed to identify proteins that are differentially expressed between the this compound-treated and untreated groups.

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams were created using the DOT language.

cluster_0 This compound's Mechanism of Action This compound This compound GSTP1 GSTP1 This compound->GSTP1 inhibits JNK JNK GSTP1->JNK inhibits cJun c-Jun JNK->cJun activates Apoptosis Apoptosis cJun->Apoptosis CellCycleArrest Cell Cycle Arrest cJun->CellCycleArrest

Caption: this compound inhibits GSTP1, leading to JNK activation and subsequent apoptosis and cell cycle arrest.

cluster_1 Comparative Proteomics Workflow start Hematopoietic Cells treatment This compound Treatment vs. Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification digestion Tryptic Digestion quantification->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis & Protein ID lcms->data end Differentially Expressed Proteins data->end

Caption: A typical workflow for comparative proteomic analysis of hematopoietic cells.

Safety Operating Guide

Proper Disposal Procedures for Ezatiostat: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, logistical, and procedural information for the proper handling and disposal of Ezatiostat (also known as TLK199 or TER199). As an investigational drug and a selective inhibitor of glutathione S-transferase P1-1 (GSTP1-1), this compound requires careful management in a laboratory setting to ensure personnel safety and environmental compliance.[1][2][3] Researchers, scientists, and drug development professionals must adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE) and careful handling.[4]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4]

Essential Safety Precautions (Precautionary Statements):

  • Prevention: Avoid breathing dust, fumes, or spray (P261). Wash hands thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270). Use only in a well-ventilated area (P271). Wear protective gloves, protective clothing, eye protection, and face protection (P280).[4]

  • Response: In case of skin contact, wash with plenty of soap and water (P302+P352). If inhaled, move the person to fresh air (P304+P340). If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible (P305+P351+P338). Rinse mouth if swallowed (P330).[4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as an investigational and potentially hazardous agent, must follow the established procedures for chemical and cytotoxic waste.[5][6] The primary method of disposal is incineration through a licensed hazardous waste vendor.[5][7][8]

Step 1: Segregation and Containerization

  • Identify all materials contaminated with this compound. This includes unused or expired pure compounds, leftover solutions, contaminated vials, ampules, syringes, PPE (gloves, lab coats), and spill cleanup materials.[7]

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • Select a compatible hazardous waste container. This is typically a rigid, leak-proof container with a screw-top lid, often provided by your institution's EHS department.[5][7]

  • For liquid waste (e.g., this compound dissolved in DMSO), use a designated liquid waste container. For solid waste (e.g., contaminated vials, powders), use a solids container.[5] Original containers like vials and bottles can often be placed directly into the hazardous waste container.[5]

Step 2: Labeling

  • Obtain official "HAZARDOUS WASTE" labels from your EHS department. No other labels are generally acceptable.[5]

  • Affix the label to the container and fill it out completely and legibly. Required information typically includes:

    • Principal Investigator (PI) Name

    • Laboratory location (Building and Room Number)

    • Contact phone number

    • Chemical contents: List "this compound" and any solvents (e.g., "Dimethyl sulfoxide") with their approximate concentrations or percentages. Avoid abbreviations.[5]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel. It may be a designated cabinet or a secondary containment tub.[5]

  • The SAA must be registered with your institution's EHS department.[5]

  • A weekly inspection of the SAA and the waste containers must be performed and documented on an inspection log.[5]

Step 4: Arranging for Disposal

  • Once the container is full or the waste is ready for removal, submit a chemical waste disposal request to your institution's EHS department.[5]

  • EHS personnel will schedule a pickup. They are responsible for transporting the waste to a central storage facility before it is sent to a permitted incinerator.[5][8]

  • Ensure you receive a copy of the completed disposal form at the time of pickup for your laboratory's records.[5]

Quantitative Data and Stability

Proper storage is critical to maintaining the integrity of this compound before use and for managing waste. The following tables summarize key quantitative data.

Table 1: Solubility of this compound

Solvent Concentration
DMSO >50 mg/mL (94.4 mM)[10]
Ethanol 20 mg/mL (37.76 mM)[10]
DMF 20 mg/mL[11]

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[11] |

Table 2: Storage and Stability of this compound Solutions

Storage Condition Duration Notes
-80°C Up to 6 months[1] Recommended for stock solutions.
-20°C Up to 1 month[1] For shorter-term storage.

| Powder (at -20°C) | Up to 3 years[10] | Keep sealed and away from moisture.[1][10] |

Visualized Workflows and Pathways

Diagram 1: this compound Disposal Workflow

A Identify this compound Waste (Unused product, contaminated labware, PPE) B Select Compatible Hazardous Waste Container A->B C Affix 'HAZARDOUS WASTE' Label & Complete All Fields B->C D Store Sealed Container in Designated Satellite Accumulation Area (SAA) C->D E Conduct & Document Weekly SAA Inspections D->E F Submit Waste Pickup Request to EHS Department D->F E->F When container is full or waste is no longer generated G EHS Collects Waste & Provides Disposal Documentation F->G H Final Disposition: High-Temperature Incineration by Permitted Vendor G->H

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Diagram 2: this compound Mechanism of Action

cluster_0 cluster_1 Normal State cluster_2 Action of this compound This compound This compound (TLK199) GSTP1_JNK GSTP1-JNK Complex (Inactive JNK) This compound->GSTP1_JNK Dissociates Complex GSTP1 GSTP1 This compound->GSTP1 Inhibits JNK JNK (Active) Apoptosis Cellular Effects (e.g., Apoptosis, Proliferation) JNK->Apoptosis Activates

Caption: Signaling pathway showing this compound inhibiting GSTP1 to activate JNK.

References

Personal protective equipment for handling Ezatiostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ezatiostat. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure to this potent glutathione S-transferase P1-1 (GSTP1) inhibitor.

Personal Protective Equipment (PPE) and Safety Precautions

This compound is classified as a hazardous substance that is harmful if swallowed, causes skin irritation, and can lead to serious eye and respiratory irritation[1]. Therefore, stringent adherence to the following personal protective equipment guidelines is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation[1].
Eye and Face Protection Safety glasses with side shields or goggles; face shield if splashing is a riskTo protect against eye irritation from dust or splashes[1].
Skin and Body Protection Laboratory coat; additional protective clothing as needed to prevent skin exposureTo prevent skin contact and contamination of personal clothing[1].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.To prevent respiratory tract irritation from inhalation of dust or fumes[1].

Standard Operating Procedure for Handling this compound

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Ezatiostat_Handling_Workflow prep Preparation - Verify fume hood function - Assemble all necessary materials ppe Don PPE - Lab coat - Gloves - Eye protection prep->ppe Ensure readiness weigh Weighing - Use a dedicated, clean spatula - Weigh in a chemical fume hood ppe->weigh Proceed to handling dissolve Dissolution - Add solvent slowly - Mix gently to avoid splashing weigh->dissolve Prepare solution experiment Experimental Use - Handle with care - Avoid generating aerosols dissolve->experiment Use in experiment cleanup Decontamination & Cleanup - Wipe down surfaces with 70% ethanol - Clean all used equipment experiment->cleanup Post-experiment waste Waste Disposal - Dispose of contaminated materials in designated hazardous waste containers cleanup->waste Segregate waste remove_ppe Doff PPE - Remove gloves and lab coat - Wash hands thoroughly waste->remove_ppe Final step

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].

  • After Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician[1].

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing minor residues of solvents like DMSO may be permissible for drain disposal in some jurisdictions, but this should be verified with local environmental health and safety offices[2]. It is generally recommended to collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol[1].

Always consult your institution's specific guidelines and local regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezatiostat
Reactant of Route 2
Reactant of Route 2
Ezatiostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。